Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-18-12-9-7-11(8-10-12)16-15-17-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFFMFMGOVRDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283956 | |
| Record name | Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-87-3 | |
| Record name | NSC34474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the In Vitro Evaluation of Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine
Abstract
This technical guide outlines a comprehensive, hypothesis-driven framework for the in vitro characterization of the novel compound, Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, compounds with a 2-aminophenyl-benzothiazole core have demonstrated potent and selective inhibitory activity against human breast cancer cell lines.[3] This guide provides a logical, multi-phase experimental workflow designed for researchers in drug development. It begins with essential preclinical characterization and progresses through primary cytotoxicity screening to mechanistic studies targeting key oncogenic signaling pathways. Each section provides not only detailed, self-validating protocols but also the scientific rationale underpinning the experimental design, ensuring technical accuracy and actionable insights for the investigating scientist.
Introduction and Rationale
The benzothiazole nucleus is a cornerstone of heterocyclic chemistry, recognized for its diverse pharmacological potential.[2] Extensive research has demonstrated that modifications to this core structure can yield compounds with enhanced efficacy and target specificity.[1] Specifically, derivatives of 2-aminophenyl-benzothiazole have emerged as promising anticancer agents.[3][4] The subject of this guide, this compound (hereinafter referred to as Cmpd-X), combines this key pharmacophore with an ethoxy-phenyl moiety, a substitution that may modulate its pharmacokinetic and pharmacodynamic properties.
Given the established anticancer potential of this chemical class, which often involves the modulation of critical cell signaling pathways like the PI3K/Akt/mTOR and MAPK/ERK cascades, a structured in vitro evaluation is warranted.[4][5][6] This document presents a systematic approach to:
-
Establish a foundational physicochemical profile of Cmpd-X.
-
Determine its cytotoxic potential across a panel of relevant human cancer cell lines.
-
Investigate its inhibitory activity against a primary, hypothesis-driven target class: protein kinases.
-
Elucidate its molecular mechanism of action by probing key phosphoproteins in a relevant signaling pathway.
This guide is structured to lead researchers logically from broad, phenotypic screening to specific, target-based mechanistic studies, ensuring an efficient and comprehensive evaluation of Cmpd-X's therapeutic potential.
Phase I: Foundational Compound Characterization
Before commencing biological assays, it is imperative to establish the identity, purity, and solubility of Cmpd-X. This step is critical for data integrity and reproducibility.
Identity, Purity, and Solubility Assessment
The causality behind this initial step is simple: biological data is meaningless without a well-characterized test article. Impurities can produce off-target effects, and poor solubility can lead to erroneously low potency measurements.
Protocol 1: Compound Quality Control and Solubilization
-
Purity & Identity Verification:
-
Confirm the chemical identity and assess purity (>98%) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Solubility Determination in DMSO:
-
Prepare a supersaturated solution by adding ~10 mg of Cmpd-X to 100 µL of anhydrous Dimethyl Sulfoxide (DMSO).[7]
-
Vortex vigorously for 3 minutes. If the compound dissolves, add more pre-weighed compound until a precipitate is observed.[7]
-
Equilibrate the suspension at room temperature for 24 hours.[7]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the undissolved solid.[7]
-
Carefully determine the concentration of the supernatant (e.g., via NMR or a UV-Vis standard curve) to define the maximum solubility.[8]
-
-
Preparation of Stock Solution:
-
Based on the determined solubility, accurately weigh the required mass of Cmpd-X to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% anhydrous DMSO.[9]
-
Ensure complete dissolution by vortexing. Store this stock solution in small aliquots at -80°C to prevent repeated freeze-thaw cycles.[10]
-
Phase II: Primary Phenotypic Screening - Cytotoxicity
The first biological question to address is whether Cmpd-X affects cell viability. A colorimetric assay such as the MTT assay provides a robust, high-throughput method to quantify the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[11]
Diagram 1: General In Vitro Experimental Workflow
Caption: A logical workflow for characterizing a novel benzothiazole derivative.
Protocol: MTT Cell Viability Assay
This protocol is designed to be self-validating through the inclusion of appropriate controls. The final concentration of DMSO must be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Cmpd-X (e.g., from 100 µM to 0.1 nM) in culture medium from the DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells with "cells + medium only" (no treatment), and "cells + medium with 0.5% DMSO" (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Presentation and Analysis
The resulting absorbance data should be normalized to the vehicle control and plotted against the logarithm of the compound concentration. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative Cytotoxicity Data for Cmpd-X
| Cell Line | Treatment Time (h) | Cmpd-X IC₅₀ (µM) | Positive Control IC₅₀ (µM) [e.g., Doxorubicin] |
|---|---|---|---|
| MCF-7 | 72 | [Experimental Value] | [Experimental Value] |
| A549 | 72 | [Experimental Value] | [Experimental Value] |
| HCT116 | 72 | [Experimental Value] | [Experimental Value] |
Phase III: Target-Based Screening - Kinase Inhibition
The rationale for this phase is based on literature indicating that many anticancer benzothiazole derivatives function as protein kinase inhibitors.[4] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[14][15] A biochemical kinase assay is the most direct method to determine if Cmpd-X inhibits kinase activity.[16]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol uses a generic, luminescence-based format (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production signifies kinase inhibition.[16]
-
Reagent Preparation:
-
Reconstitute the target kinase (e.g., EGFR, AKT1, MEK1) and its specific substrate peptide in the provided kinase reaction buffer.
-
Prepare an ATP solution at a concentration near the Kₘ for the specific kinase to ensure competitive inhibition can be detected.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the substrate, and Cmpd-X at various concentrations.
-
Controls: Include "no enzyme" wells (background), "no inhibitor" wells (100% activity), and a known inhibitor for the target kinase (positive control).
-
Initiate the reaction by adding the ATP solution.[17]
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[18]
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light.[16]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Presentation and Analysis
Results are expressed as percent inhibition relative to the "no inhibitor" control. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.
Table 2: Kinase Inhibition Profile for Cmpd-X
| Kinase Target | Cmpd-X IC₅₀ (nM) | Positive Control IC₅₀ (nM) [e.g., Staurosporine] |
|---|---|---|
| EGFR | [Experimental Value] | [Experimental Value] |
| PI3Kα | [Experimental Value] | [Experimental Value] |
| AKT1 | [Experimental Value] | [Experimental Value] |
| MEK1 | [Experimental Value] | [Experimental Value] |
| ERK2 | [Experimental Value] | [Experimental Value] |
Phase IV: Mechanism of Action (MoA) Elucidation
If Cmpd-X demonstrates both cytotoxicity and potent inhibition of a specific kinase (e.g., a kinase in the PI3K/Akt pathway), the next logical step is to confirm this mechanism within a cellular context.[19] Western blotting is the gold-standard technique to measure changes in the phosphorylation state of target proteins, providing direct evidence of pathway inhibition.[5]
Diagram 2: Hypothesized PI3K/Akt Signaling Pathway Inhibition
Caption: Cmpd-X hypothetically inhibits PI3K, blocking downstream Akt activation.
Protocol: Western Blot for Phospho-Akt
This protocol validates whether Cmpd-X inhibits the PI3K/Akt pathway in cells by measuring the phosphorylation level of Akt at Serine 473 (a key activation marker).[20]
-
Cell Lysis:
-
Seed MCF-7 cells in a 6-well plate and grow to 80% confluency.
-
Treat cells with Cmpd-X at 1x, 5x, and 10x its cytotoxic IC₅₀ for a short duration (e.g., 2-6 hours). Include a vehicle control (0.5% DMSO).
-
Wash cells twice with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[5]
-
Self-Validation: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure that observed changes are due to phosphorylation status and not differences in protein loading.[5][22]
-
Conclusion and Future Directions
This guide provides a robust, integrated strategy for the initial in vitro evaluation of this compound. By systematically progressing from foundational characterization through phenotypic and target-based screening to cellular mechanism of action studies, researchers can generate a comprehensive data package. Positive results from this workflow—specifically, potent and selective cytotoxicity, confirmed inhibition of a cancer-relevant kinase, and corresponding downstream pathway modulation in cells—would provide a strong rationale for advancing Cmpd-X into further preclinical development, including selectivity profiling, ADME/Tox studies, and ultimately, in vivo efficacy models.
References
-
Shi, D. et al. (2004). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Meza, C. et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]
-
Jadhav, S. et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Shetgiri, P. & Kokitkar, S. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Klicic, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]
-
Smalley, K. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
-
Osherov, N. & May, G. (2000). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Fungal Genetics and Biology. Available at: [Link]
-
Hennek, J. et al. (2013). PI3K/Akt signalling pathway and cancer. Zhongguo Linchuang Mianyixue Zazhi. Available at: [Link]
-
PubChem. (n.d.). PI3K/AKT Signaling in Cancer. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Mulani, S. et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate. Available at: [Link]
-
Signalway Antibody LLC. (n.d.). PI3K / Akt Signaling. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
OncLive. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. onclive.com [onclive.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of ethoxy-phenyl-benzothiazole amines
An In-Depth Technical Guide to the Pharmacological Profile of Ethoxy-Phenyl-Benzothiazole Amines
Abstract
The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive analysis of a specific, highly promising subclass: ethoxy-phenyl-benzothiazole amines. We delve into the synthetic strategies, physicochemical characterization, and detailed pharmacological profile of these molecules. The primary focus is on their emergent role as multi-target ligands, particularly as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), a novel mechanism for potent analgesia without the common side effects of opioids.[1][2]. Additionally, this guide explores their significant potential in oncology through mechanisms such as kinase and topoisomerase inhibition, as well as their neuroprotective and antimicrobial activities.[3][4][5]. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic pathways are presented to provide researchers and drug development professionals with a thorough, field-proven understanding of this versatile chemical class.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Heterocyclic compounds are fundamental to the development of new therapeutic agents, with nitrogen- and sulfur-containing rings being particularly prominent.. Among these, the benzothiazole (BTA) moiety, an aromatic bicyclic system composed of a fused benzene and thiazole ring, has garnered significant attention. Its rigid, planar structure and diverse functionalization potential allow it to interact with a wide range of biological macromolecules, including enzymes and nucleic acids.[6].
Derivatives of the BTA core exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antioxidant properties.[3][7]. This versatility has made BTA a focal point in the quest for novel drugs to treat a multitude of diseases.[3]. This guide will specifically dissect the ethoxy-phenyl-benzothiazole amine scaffold, a class of compounds demonstrating refined and potent activities that merit specialized investigation.
The Ethoxy-Phenyl-Benzothiazole Amine Scaffold
The core structure of interest combines three key pharmacophoric elements:
-
A 6-ethoxy-benzothiazole ring: The ethoxy group acts as a key modulator of lipophilicity and can influence metabolic stability and receptor binding.
-
A central phenyl ring: This unit provides a scaffold for orienting other functional groups and can be substituted to fine-tune electronic and steric properties.
-
An amine-containing linker: The amine group provides a point for hydrogen bonding and can be part of various linkers (e.g., amide, urea, sulfonamide), which critically impacts the molecule's interaction with its biological targets.
Caption: Core components of the ethoxy-phenyl-benzothiazole amine scaffold.
Synthesis and Characterization
The synthesis of ethoxy-phenyl-benzothiazole amines is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The general approach involves the initial formation of the benzothiazole core followed by coupling to the substituted phenyl-amine portion.
General Synthetic Workflow
The most common and efficient route begins with the condensation of a substituted 2-aminothiophenol with a carboxylic acid derivative, often catalyzed by a dehydrating agent like polyphosphoric acid (PPA).[8].
Caption: General synthetic workflow for ethoxy-phenyl-benzothiazole amines.
Detailed Experimental Protocol: Synthesis of a Representative Amide
This protocol describes the synthesis of an N-(4-(6-ethoxybenzo[d]thiazol-2-yl)phenyl)acetamide, a representative member of this class.
Expert Insight: The choice of PPA is critical; it serves as both a Brønsted acid catalyst and a powerful dehydrating agent, driving the equilibrium of the condensation reaction towards the cyclized product. High temperatures (150-250°C) are necessary to overcome the activation energy for the intramolecular cyclization.[8].
Step 1: Synthesis of 2-(4-nitrophenyl)-6-ethoxybenzothiazole
-
Combine 2-amino-5-ethoxythiophenol (1.0 eq) and 4-nitrobenzoic acid (1.1 eq) in polyphosphoric acid (PPA) (10x weight of reactants).
-
Heat the mixture to 220°C with mechanical stirring for 4-6 hours.
-
Causality: This step facilitates the formation of an intermediate amide followed by an intramolecular electrophilic cyclization onto the thiophenol ring.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
-
Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a saturated NaOH solution until the pH is ~8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude product.
-
Purify via column chromatography (silica gel) to obtain the pure intermediate.
Step 2: Reduction to 4-(6-ethoxybenzo[d]thiazol-2-yl)aniline
-
Suspend the nitrated intermediate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq) and heat the mixture to reflux (approx. 80°C) for 3-4 hours.
-
Self-Validation: The disappearance of the yellow color of the nitro compound and TLC analysis confirms the completion of the reduction.
-
-
Cool the reaction, pour it into water, and basify with NaHCO3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure to yield the amine.
Step 3: Acylation to form the final product
-
Dissolve the synthesized amine (1.0 eq) in dichloromethane (DCM) with triethylamine (1.5 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water, separate the organic layer, wash with brine, dry over MgSO4, and concentrate to yield the final amide product.
Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR spectroscopy.[8][9].
Pharmacological Profile
This class of compounds exhibits a rich pharmacological profile, with activities spanning multiple therapeutic areas. The key to their potency lies in their ability to interact with specific biological targets.
Mechanism of Action: A Polypharmacology Approach
A leading application for these compounds is in pain management through a modern "polypharmacology" or multi-target ligand approach.[1]. Specifically, they have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[1][2].
-
Soluble Epoxide Hydrolase (sEH): This enzyme degrades anti-inflammatory and analgesic lipid mediators called epoxyeicosatrienoic acids (EETs).[1]. By inhibiting sEH, these compounds increase the concentration of EETs, promoting pain relief and reducing inflammation.
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[1]. Inhibiting FAAH elevates AEA levels, which then activates cannabinoid receptors (CB1 and CB2) to produce analgesic and mild anti-depressant effects.[1].
The simultaneous inhibition of both enzymes has been shown to produce a robust, synergistic antinociceptive effect.[1]. This dual-target action represents a significant advantage over single-target agents and may reduce the risk of adverse drug-drug interactions associated with combination therapies.[1][2].
Caption: Dual inhibition of sEH and FAAH pathways by ethoxy-phenyl-benzothiazole amines.
Other identified mechanisms of action, particularly for anticancer activity, include:
-
Kinase Inhibition: Certain derivatives act as inhibitors of key signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis.[4].
-
Topoisomerase Inhibition: These compounds can interfere with DNA replication in cancer cells by inhibiting topoisomerase enzymes.[3][10].
-
Induction of Apoptosis: They can trigger programmed cell death in malignant cells, a primary goal of cancer chemotherapy.[4].
Structure-Activity Relationship (SAR) Studies
SAR studies provide critical insights into how chemical structure influences biological activity, guiding the rational design of more potent and selective compounds.
| Modification Site | Substituent Type | Observed Effect on Activity | Reference |
| Benzothiazole Ring | Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) | Increased antimicrobial and anticancer activity. | [3][6] |
| Phenyl Ring (para-pos.) | Strong electronegative atoms (e.g., -Cl, -Br) | Enhanced lipophilicity and cytotoxicity. | [10] |
| Phenyl Ring (ortho/para) | Trifluoromethyl group (-CF₃) | Well-tolerated for sEH/FAAH inhibition but does not improve metabolic stability. | [1][2] |
| Linker | Amide, Carboxamide, or Carbamate | The nature of the linker is critical for activity, with carbamates and carboxamides often showing higher potency than simple amides. | [6] |
In Vitro Pharmacology Protocols
Validating the pharmacological profile requires a suite of robust in vitro assays.
Protocol: FAAH Inhibition Assay (Fluorometric)
-
Principle: This assay measures the hydrolysis of a fluorogenic substrate by recombinant human FAAH. Inhibition is quantified by a reduction in fluorescence.
-
Reagents: Recombinant human FAAH, FAAH substrate (e.g., AMC-Arachidonoyl Amide), assay buffer (e.g., 50 mM Tris-HCl, pH 9.0), test compounds dissolved in DMSO.
-
Procedure:
-
In a 96-well microplate, add 2 µL of test compound at various concentrations.
-
Add 178 µL of assay buffer containing the FAAH enzyme.
-
Pre-incubate for 15 minutes at 37°C to allow compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the FAAH substrate.
-
Read the fluorescence (Excitation: 360 nm, Emission: 465 nm) every 2 minutes for 30 minutes.
-
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to a vehicle control (DMSO) and calculate the IC₅₀ value using non-linear regression.
Protocol: Anticancer Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), or U87 MG (glioblastoma).[4][5].
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Therapeutic Potential and Applications
The unique pharmacological profile of ethoxy-phenyl-benzothiazole amines positions them as promising candidates for several therapeutic areas.
-
Analgesia: Their primary and most well-defined potential is in treating inflammatory and neuropathic pain. A significant advantage is the lack of depressive effects on voluntary locomotor activity, a major side effect of opioids, suggesting a safer profile for chronic pain management.[1][2].
-
Oncology: With mechanisms targeting angiogenesis, DNA replication, and cell survival, these compounds are strong candidates for further development as anticancer agents, potentially overcoming resistance to existing chemotherapies.[4][10].
-
Neuroprotection: Some analogs have shown the ability to protect neuronal cells from oxidative stress-induced damage by modulating catalase activity, indicating potential applications in neurodegenerative diseases like Alzheimer's.[5].
-
Antimicrobial Agents: The benzothiazole core is known for its potent activity against a range of bacteria and fungi, and specific derivatives of this class could be developed as new anti-infective drugs.[3][6].
Future Directions and Perspectives
The ethoxy-phenyl-benzothiazole amine scaffold represents a highly fertile ground for therapeutic innovation. While the initial pharmacological data is compelling, several areas warrant further investigation:
-
Pharmacokinetic Optimization: Future work should focus on improving metabolic stability and oral bioavailability, perhaps through modification of the ethoxy group or other metabolic soft spots.
-
Selectivity Profiling: Comprehensive screening against a broader panel of kinases and other off-target enzymes is necessary to ensure a clean safety profile.
-
In Vivo Efficacy Studies: Promising lead compounds must be advanced into relevant animal models of pain, cancer, and neurodegeneration to validate the in vitro findings.
-
Exploration of New Targets: The structural versatility of the scaffold suggests it could be adapted to inhibit other high-value therapeutic targets.
References
-
Cimrová, V., et al. (2024). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]
-
Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health (NIH). Available at: [Link]
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). Available at: [Link]
-
Al-Ostath, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
Nishad, S., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Suresha, G. P., et al. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Suresha, G. P., et al. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. Inpressco. Available at: [Link]
-
Basavaraj, P., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed. Available at: [Link]
Sources
- 1. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. inpressco.com [inpressco.com]
- 10. ijper.org [ijper.org]
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry and a Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship (SAR) Analysis
Introduction: The Enduring Relevance of the Benzothiazole Core
The benzothiazole scaffold, a bicyclic heterocyclic system formed by the fusion of a benzene and a thiazole ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] Its inherent structural rigidity, coupled with the diverse physicochemical properties endowed by the sulfur and nitrogen heteroatoms, makes it a "privileged structure" capable of interacting with a wide array of biological targets.[6][7] This has led to the development of numerous benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[1][2][3][4][5][8] Marketed drugs such as the neuroprotective agent Riluzole and the diuretic Ethoxzolamide underscore the clinical significance of this versatile scaffold.[9]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological effects of benzothiazole analogs. By dissecting the causal relationships between molecular modifications and therapeutic outcomes, this guide aims to empower researchers to rationally design and synthesize novel benzothiazole derivatives with enhanced potency, selectivity, and drug-like properties.
I. The Benzothiazole Pharmacophore: Key Structural Features and Physicochemical Properties
The biological activity of benzothiazole derivatives is intricately linked to the electronic and steric properties of substituents on both the benzo and thiazole rings. Literature overwhelmingly points to the C-2 and C-6 positions as critical hotspots for modification to modulate pharmacological activity.[1][8]
-
The C-2 Position: This position on the thiazole ring is a primary site for introducing diverse functionalities. The nature of the substituent at C-2 profoundly influences the molecule's interaction with its biological target. For instance, the introduction of aromatic or heteroaromatic rings at this position has been a successful strategy in developing potent anticancer agents.[10]
-
The Benzene Ring (Positions C-4 to C-7): Substitutions on the benzene ring, particularly at the C-6 position, play a crucial role in fine-tuning the electronic properties and lipophilicity of the molecule. Electron-donating or electron-withdrawing groups can significantly impact the overall electron density of the benzothiazole system, thereby influencing its binding affinity and pharmacokinetic profile.
The unique methine center within the thiazole ring is a key feature that contributes to the importance of benzothiazole as a heterocyclic compound.[1][2] The overall planarity of the bicyclic system allows for effective π-π stacking interactions with biological macromolecules, a common binding motif in many drug-receptor interactions.
II. Deciphering the SAR of Benzothiazole Analogs in Key Therapeutic Areas
The true power of the benzothiazole scaffold is revealed through the systematic exploration of its SAR across various disease models. This section will delve into specific examples, highlighting how subtle structural modifications lead to significant changes in biological activity.
A. Anticancer Activity: A Multifaceted Approach
Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[3][4][5]
1. Targeting Key Signaling Pathways:
Many benzothiazole analogs exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis. For instance, certain derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[11] By suppressing NF-κB, these compounds can downregulate the expression of pro-inflammatory and pro-survival genes like COX-2 and iNOS, ultimately leading to apoptosis in cancer cells.[11]
2. Induction of Oxidative Stress:
A fascinating and effective anticancer strategy employed by some benzothiazole derivatives is the induction of oxidative stress within cancer cells.[11] These compounds can inhibit antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS).[11] The resulting oxidative damage to cellular components like DNA and mitochondria triggers programmed cell death.[11]
3. Enzyme Inhibition: The Case of Carbonic Anhydrases:
The metalloenzyme carbonic anhydrase (CA), particularly its tumor-associated isoforms CA IX and XII, plays a crucial role in the pH regulation and metabolism of tumors.[4] Benzothiazole derivatives have been investigated as potent inhibitors of these CAs.[3][4][5] By inhibiting CA IX and XII, these compounds disrupt the tumor microenvironment, leading to the inhibition of primary tumor growth and metastasis.[4]
Illustrative SAR for Anticancer Benzothiazoles:
The following table summarizes key SAR findings for benzothiazole analogs with anticancer activity, providing a comparative overview of how different substituents influence their potency.
| Scaffold/Analog Series | Key Substitutions | Observed Effect on Anticancer Activity | Mechanism of Action (if known) | Reference |
| 2-Substituted Benzothiazoles | Introduction of chloromethyl and methoxy functionalities. | Increased anticancer activity. | Not specified. | [4] |
| Phenylacetamide Benzothiazoles | para and meta substitutions on the phenyl ring with electron-withdrawing groups. | Enhanced antiproliferative activity in pancreatic cancer cells. | Not specified. | [9] |
| Benzothiazoles with Fluorine and Nitro Substituents | Fluorine and nitro groups on the benzothiazole core. | Suppression of COX-2 and iNOS activation via NF-κB inhibition, leading to apoptosis. | NF-κB inhibition. | [11] |
Logical Flow for Anticancer SAR Investigation:
The following diagram illustrates a logical workflow for investigating the anticancer SAR of novel benzothiazole analogs.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Methods for Radiolabeling Benzothiazole Derivatives for Imaging
Introduction: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development, renowned for its diverse biological activities.[1][2][3] In the realm of molecular imaging, 2-arylbenzothiazole derivatives have emerged as crucial imaging agents, particularly for the in vivo visualization of pathological protein aggregates. Their structural similarity to Thioflavin T allows them to bind with high affinity to beta-amyloid (Aβ) plaques, a key hallmark of Alzheimer's disease (AD).[4][5] This property has driven the development of numerous radiolabeled benzothiazoles for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, enabling the non-invasive diagnosis and monitoring of neurodegenerative diseases and certain cancers.[6][7]
This comprehensive guide provides detailed protocols and technical insights into the principal methods for radiolabeling benzothiazole derivatives. We will explore strategies using common short-lived radioisotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) for PET, as well as Technetium-99m (⁹⁹ᵐTc) and Gallium-68 (⁶⁸Ga) for SPECT and PET, respectively. The focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system from precursor to final product.
Radiolabeling with Carbon-11 (¹¹C)
Carbon-11 is a positron emitter with a short half-life (t½ = 20.4 minutes), making it ideal for PET studies that may require multiple scans in a single day.[8] Its key advantage is that it can be incorporated into organic molecules without altering their fundamental structure or biological activity.[8] The most common method for labeling benzothiazoles with ¹¹C is through N-, O-, or S-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[9]
Principle of ¹¹C-Methylation
The synthesis involves the reaction of a precursor molecule containing a nucleophilic group (e.g., amine, hydroxyl, or thiol) with a high-specific-activity ¹¹C-methylating agent. The choice of base is critical: weaker bases like sodium carbonate are used for mono-alkylation of amines, while stronger bases like sodium hydroxide are required for di-alkylation.[10] The reaction is typically rapid, driven by the need to complete the synthesis and purification within a few half-lives of the isotope.
Experimental Workflow: ¹¹C-Methylation
Caption: General workflow for ¹¹C-labeling of benzothiazoles.
Detailed Protocol: Synthesis of [¹¹C]6-OH-BTA-1 (PiB)
This protocol describes the N-methylation of the desmethyl precursor to produce [¹¹C]Pittsburgh Compound-B ([¹¹C]PiB), a benchmark amyloid imaging agent.[5]
Materials:
-
Precursor: 6-hydroxy-2-(4'-aminophenyl)benzothiazole
-
Methylating Agent: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Base: Sodium hydroxide (NaOH)
-
Solvent: Dimethylformamide (DMF)
-
HPLC System: C18 semi-preparative column
-
Mobile Phase: Acetonitrile/Water mixture with a suitable buffer
-
Solid Phase Extraction (SPE) Cartridge: C18 Sep-Pak for formulation
Procedure:
-
[¹¹C]CH₃OTf Synthesis: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄, then to [¹¹C]CH₃I, and finally to [¹¹C]CH₃OTf using an automated synthesis module.
-
Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor in 200-300 µL of DMF in a sealed reaction vessel. Add an appropriate amount of aqueous NaOH. The base deprotonates the amine, making it nucleophilic.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature or with gentle heating (e.g., 80°C) for 2-5 minutes.
-
Quenching and Purification: Quench the reaction by adding HPLC mobile phase. Inject the entire crude reaction mixture onto the semi-preparative HPLC system to separate the radiolabeled product from unreacted precursor and byproducts.
-
Formulation: Collect the HPLC fraction containing the desired product. Trap the product on a C18 SPE cartridge, wash with sterile water to remove organic solvent, and elute with a small volume of ethanol. Dilute with sterile saline for injection.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity (RCP) and specific activity (SA).[11] The final product should be sterile and pyrogen-free.
Expected Results:
-
Radiochemical Yield (RCY): 40-50% (decay-corrected to end of bombardment).[12]
-
Synthesis Time: 20-25 minutes from end of bombardment.[12]
-
Radiochemical Purity: >99%.[12]
-
Specific Activity: 74-111 GBq/µmol at the end of synthesis.[12]
Radiolabeling with Fluorine-18 (¹⁸F)
Fluorine-18 (t½ = 109.8 minutes) is the most widely used radionuclide for PET imaging due to its longer half-life, which allows for more complex syntheses, centralized production, and distribution to facilities without a cyclotron.[13] The most common method for ¹⁸F-labeling is through nucleophilic substitution.
Principle of Nucleophilic ¹⁸F-Fluorination
This method involves reacting a precursor molecule containing a good leaving group (e.g., nitro, tosylate, mesylate, or an iodonium salt) with activated [¹⁸F]fluoride.[14][15][16] The [¹⁸F]fluoride ion is typically activated by forming a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in an anhydrous aprotic solvent (e.g., acetonitrile, DMSO).
Experimental Workflow: ¹⁸F-Fluorination
Caption: General workflow for nucleophilic ¹⁸F-labeling.
Detailed Protocol: Synthesis of [¹⁸F]2-(4'-Fluorophenyl)-1,3-benzothiazole
This protocol details the synthesis of an ¹⁸F-labeled benzothiazole via aromatic nucleophilic substitution of a nitro-precursor.[14]
Materials:
-
Precursor: 2-(4'-nitrophenyl)-1,3-benzothiazole
-
[¹⁸F]Fluoride: Produced from a cyclotron in [¹⁸O]H₂O
-
Activation Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC System and SPE cartridges as described for ¹¹C-labeling.
Procedure:
-
[¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel containing K₂₂₂ and K₂CO₃ dissolved in acetonitrile/water. Remove the solvent via azeotropic distillation under a stream of nitrogen at 110-120°C to yield the reactive [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.
-
Radiolabeling Reaction: Add a solution of the 2-(4'-nitrophenyl)-1,3-benzothiazole precursor (5-10 mg) in 0.5-1.0 mL of anhydrous DMSO to the dried [¹⁸F]fluoride complex. Heat the sealed reaction vessel at 150-160°C for 15-20 minutes. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution.[14]
-
Purification: After cooling, dilute the reaction mixture with water/acetonitrile and inject it onto a semi-preparative C18 HPLC column for purification.
-
Formulation: Perform SPE-based formulation as described in the ¹¹C protocol.
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, residual solvents, and pH.
Expected Results:
-
Radiochemical Yield (RCY): ~38% (non-decay corrected).[14]
-
Synthesis Time: 50-60 minutes.
-
Radiochemical Purity: >95%.[16]
-
Specific Activity: >47 GBq/µmol.[16]
Radiolabeling with Metallic Radionuclides (⁹⁹ᵐTc, ⁶⁸Ga)
Labeling with metallic radionuclides requires a different strategy. A bifunctional chelator (BFC) is first conjugated to the benzothiazole pharmacophore. This BFC then strongly binds the metallic radionuclide. This approach is common for Technetium-99m (for SPECT) and Gallium-68 (for PET).[13][17]
Principle of Chelation-Based Labeling
The process involves two main stages:
-
Conjugation: A benzothiazole derivative with a suitable functional group (e.g., amine, carboxylic acid) is covalently linked to a chelator molecule (e.g., DOTA, DTPA, TACN, HBED-CC).[13]
-
Radiolabeling: The resulting conjugate is incubated with the metallic radionuclide under specific pH and temperature conditions, leading to the formation of a stable metal-chelate complex.
Detailed Protocol: Synthesis of a ⁶⁸Ga-Labeled Benzothiazole-TACN Conjugate
This protocol is a representative example for labeling a 1,4,7-triazacyclononane (TACN)-based benzothiazole conjugate with ⁶⁸Ga for PET imaging of amyloid-β.[13]
Materials:
-
Precursor: Benzothiazole-TACN conjugate
-
Radionuclide: ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Buffer: Sodium acetate or HEPES buffer (pH 3.5-4.5)
-
Purification: C18 SPE cartridge
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Radiolabeling Reaction: In a sterile vial, add the ⁶⁸GaCl₃ eluate to a solution of the benzothiazole-TACN conjugate (10-20 µg) in buffer. The acidic pH is crucial for efficient complexation of ⁶⁸Ga.
-
Incubation: Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
Purification: The reaction mixture can often be used directly after pH adjustment. If purification is needed to remove unchelated ⁶⁸Ga, pass the mixture through a C18 SPE cartridge. The labeled conjugate is retained, while free ⁶⁸Ga passes through. Elute the final product with ethanol/saline.
-
Quality Control: Use radio-TLC or HPLC to determine the radiochemical purity by separating the ⁶⁸Ga-complex from free ⁶⁸Ga.[11][18]
Expected Results:
-
Radiochemical Yield (RCY): >95%.
-
Synthesis Time: <15 minutes.
-
Radiochemical Purity: >98%.
-
Advantage: This method is fast, efficient, and relies on a generator-produced isotope, eliminating the need for an on-site cyclotron.[13]
Summary of Radiolabeling Methods
| Parameter | ¹¹C-Methylation | ¹⁸F-Nucleophilic Substitution | ⁶⁸Ga-Chelation |
| Radionuclide | Carbon-11 | Fluorine-18 | Gallium-68 |
| Half-life | 20.4 min | 109.8 min | 68 min |
| Imaging Modality | PET | PET | PET |
| Typical Precursor | Desmethyl-amine/phenol | Nitro/Tosyl-aryl | Chelator-conjugated |
| Labeling Agent | [¹¹C]CH₃OTf / [¹¹C]CH₃I | [K/K₂₂₂]⁺[¹⁸F]F⁻ | ⁶⁸GaCl₃ |
| Reaction Temp. | 25 - 90 °C | 120 - 160 °C | 95 - 100 °C |
| Reaction Time | 2 - 5 min | 10 - 20 min | 5 - 10 min |
| Typical RCY | 40 - 50% | 20 - 40% | >95% |
| Key Advantage | No change to molecule structure | Longer half-life for distribution | Fast, kit-based, no cyclotron |
| Key Disadvantage | Very short half-life | Multi-step synthesis | Requires bifunctional conjugate |
References
- Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT(3) receptor. PubMed.
- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
- Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging. PMC - NIH.
- Synthesis of carbon-11 Labeled Fluorinated 2-arylbenzothiazoles as Novel Potential PET Cancer Imaging Agents. PubMed.
- Isotopically-labeled benzothiazole compounds as imaging agents for amyloidogenic proteins.
- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine.
- Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent. Neurocluster.
- Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson.
- Synthesis, characterization and 11C- radiolabeling of amino phenyl benzothiazoles: Structural effects on the alkylation of. UQ eSpace - The University of Queensland.
- 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. PMC - NIH.
- 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiop
- Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and Evaluation as Amyloid Imaging Agent in Comparison With [11C]PIB. PubMed.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Dibenzothiazoles as novel amyloid-imaging agents. PubMed - NIH.
- Synthesis and Evaluation of Three 18F-labeled Aminophenylbenzothiazoles as Amyloid Imaging Agents. PubMed.
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
- Metabolically stabilized benzothiazoles for imaging of amyloid plaques. PubMed.
- Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles. PubMed.
- Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS | Request PDF.
- Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles. PMC - NIH.
- Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core.
- Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents.
- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera - Unife.
- Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent.
- Synthesis and aromatic [18F]fluorination of benzothiazole analogues for AD imaging probe. Society of Nuclear Medicine.
- Synthesis and 11 C-Radiolabelling of 2-Carboranyl Benzothiazoles. MDPI.
- Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstr
- A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
- Synthesis and evaluation of 18F-fluoroethylated benzothiazole derivatives for in vivo imaging of amyloid plaques in Alzheimer's disease. PubMed.
- Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent. Journal of Labelled Compounds and Radiopharmaceuticals.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Direct iodination of electron-deficient benzothiazoles: rapid access to highly efficient two-photon absorbing fluorophores with quadrupolar (D-π-A-π-D)
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. WO2007064773A2 - Isotopically-labeled benzothiazole compounds as imaging agents for amyloidogenic proteins - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of three 18F-labeled aminophenylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and aromatic [18F]fluorination of benzothiazole analogues for AD imaging probe | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
Green Chemistry in Benzothiazole Synthesis: A Guide to Sustainable Methodologies
Introduction: The Imperative for Greener Benzothiazole Synthesis
The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active agents with applications as antimicrobial, anticancer, and anti-inflammatory drugs.[1][2] Traditionally, the synthesis of these vital heterocycles has often relied on methods that employ harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns and economic burdens.[1][3] The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to minimize or eliminate the use and generation of hazardous substances.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge, environmentally benign strategies for benzothiazole synthesis, complete with in-depth protocols and a comparative analysis of their efficacy.
The most common and versatile route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or their derivatives.[1][2] Our focus will be on green alternatives to this classical approach, exploring the application of microwave irradiation, ultrasonic energy, and reusable catalysts in benign solvent systems or solvent-free conditions.
Core Principles of Green Benzothiazole Synthesis
The green methodologies discussed herein are underpinned by several key principles of sustainable chemistry:
-
Energy Efficiency: Utilizing microwave and ultrasound technologies to dramatically reduce reaction times and energy consumption compared to conventional heating.[6]
-
Waste Prevention: Employing catalytic processes and solvent-free conditions to minimize the generation of waste.[6]
-
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or glycols, and utilizing non-toxic, reusable catalysts.[7]
-
Catalysis: Leveraging the power of catalysts to enhance reaction rates and selectivity, often under milder conditions.[4]
Microwave-Assisted Benzothiazole Synthesis: A Revolution in Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, utilizing the ability of polar molecules to efficiently absorb microwave energy and convert it into heat.[8] This leads to rapid and uniform heating of the reaction mixture, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity.[8][9]
Causality of Experimental Choices in MAOS
The choice of solvent in MAOS is critical. Polar solvents, such as polyethylene glycol (PEG), are often used as they couple efficiently with microwave irradiation, leading to rapid heating. Solvent-free conditions are also highly effective, particularly when the reactants themselves are polar enough to absorb microwave energy.[1] The use of a catalyst, even in small amounts, can significantly accelerate the reaction by lowering the activation energy.
Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles in PEG
This protocol describes a green and efficient method for the synthesis of 2-arylbenzothiazoles using polyethylene glycol (PEG) as a recyclable solvent under microwave irradiation.
Materials:
-
2-aminothiophenol
-
Aromatic aldehyde
-
Polyethylene glycol 200 or 400 (PEG-200 or PEG-400)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Ethanol
-
Microwave reactor (e.g., CEM Discover)
-
Standard laboratory glassware
Procedure:
-
In a 25 mL Erlenmeyer flask, combine 2-aminothiophenol (2.5 mmol), the corresponding aromatic aldehyde (5 mmol), PEG-200 or PEG-400 (5 mL), and a catalytic amount of p-TsOH (0.1 mmol).
-
Place the flask in the microwave reactor and irradiate the reaction mixture for 10–15 minutes at a power of 450-560 W.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (10 mL) to the cooled mixture. The product may crystallize directly or can be precipitated by adding cold water (50 mL).
-
Isolate the solid product by filtration, wash with water, and dry.
Data Presentation: Microwave-Assisted vs. Conventional Synthesis
| Product | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) |
| 2-Phenylbenzothiazole | 5 | 75 | 10 | 92 |
| 2-(4-Chlorophenyl)benzothiazole | 6 | 72 | 12 | 90 |
| 2-(4-Methoxyphenyl)benzothiazole | 5.5 | 78 | 10 | 95 |
| 2-(4-Nitrophenyl)benzothiazole | 7 | 68 | 15 | 88 |
Data compiled from representative literature.[2]
Ultrasound-Assisted Benzothiazole Synthesis: The Power of Sonochemistry
Sonochemistry, the application of ultrasound to chemical reactions, provides a unique and efficient way to promote chemical transformations.[3][10] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[3] This method is particularly attractive for its mild reaction conditions, often at room temperature, and its compatibility with solvent-free reactions.[7][11]
Causality of Experimental Choices in Sonochemistry
The primary advantage of ultrasound is its ability to generate high energy in a localized manner without the need for bulk heating. This makes it ideal for thermally sensitive substrates. Solvent-free conditions are often preferred as they simplify the work-up procedure and reduce waste.[7] The use of a probe sonicator allows for the direct and efficient delivery of ultrasonic energy to the reaction mixture.
Protocol 2: Solvent- and Catalyst-Free Ultrasound-Assisted Synthesis of Benzothiazole Derivatives
This protocol details a simple and environmentally friendly method for the synthesis of benzothiazole derivatives using a high-intensity ultrasonic probe.[7]
Materials:
-
2-aminothiophenol
-
Substituted benzaldehyde
-
Ultrasonic probe sonicator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a suitable reaction vessel, add 2-aminothiophenol (3.00 mmol) and the desired benzaldehyde derivative (3.00 mmol).
-
Irradiate the mixture with an ultrasonic probe for 20 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product directly by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure benzothiazole derivative.[7]
Data Presentation: Ultrasound-Assisted Synthesis of Benzothiazoles
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| H | 20 | 83 |
| 4-Cl | 20 | 78 |
| 4-OCH₃ | 20 | 80 |
| 4-NO₂ | 20 | 75 |
| 2-Cl | 20 | 72 |
Data adapted from Kan et al. (2017).[7]
Heterogeneous Catalysis in Benzothiazole Synthesis: The Path to Reusability
The use of heterogeneous catalysts is a cornerstone of green chemistry, offering advantages such as easy separation from the reaction mixture, reusability, and often milder reaction conditions.[1][12][13] Several solid acid catalysts have been successfully employed for the synthesis of benzothiazoles.
Causality of Experimental Choices in Heterogeneous Catalysis
The choice of a solid support, such as silica gel, is advantageous due to its high surface area and the ability to be functionalized.[1] The active catalytic species, such as NaHSO₄ or SnP₂O₇, provides the acidic sites necessary to catalyze the condensation and cyclization steps.[1] The reusability of the catalyst is a key feature, making the process more economical and sustainable.
Protocol 3: Synthesis of 2-Arylbenzothiazoles using a Reusable Heterogeneous Catalyst
This protocol describes the synthesis of 2-arylbenzothiazoles using NaHSO₄-SiO₂ as an efficient and reusable heterogeneous catalyst.[1]
Materials:
-
2-aminothiophenol
-
Aromatic aldehyde
-
NaHSO₄-SiO₂ catalyst
-
Ethanol
-
Standard laboratory glassware
Catalyst Preparation (NaHSO₄-SiO₂):
-
Add silica gel (230–400 mesh) to a solution of NaHSO₄ in water.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the water under reduced pressure to obtain the dry catalyst.
Synthesis Procedure:
-
To a mixture of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add the NaHSO₄-SiO₂ catalyst (0.1 g).
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
After completion of the reaction, filter the hot reaction mixture to separate the catalyst.
-
Wash the catalyst with hot ethanol and dry it for reuse.
-
Allow the filtrate to cool to room temperature. The product will crystallize out.
-
Collect the product by filtration and recrystallize from ethanol if necessary.
Data Presentation: Performance of Reusable Catalysts
| Catalyst | Reaction Time (min) | Yield (%) | Reusability (cycles) |
| SnP₂O₇ | 8-35 | 87-95 | At least 5 |
| NaHSO₄-SiO₂ | 30-60 | 85-95 | Multiple |
| Sulfated tungstate | 15-25 | 90-96 | At least 5 |
Data compiled from various sources.[1][14]
Visualizing the Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams illustrate the core reaction mechanism and a generalized experimental workflow for green benzothiazole synthesis.
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of benzothiazoles offers significant advantages in terms of environmental impact, safety, and process efficiency.[6] Microwave-assisted synthesis, sonochemistry, and the use of heterogeneous catalysts have all proven to be highly effective strategies for the clean and rapid production of these important heterocyclic compounds. While each method has its own set of advantages, the choice of the most appropriate technique will depend on the specific substrate, desired scale of reaction, and available laboratory equipment. Future research in this area will likely focus on the development of even more active and selective catalysts, the use of biomass-derived starting materials, and the integration of flow chemistry for continuous and scalable green production of benzothiazoles.
References
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Kan, W. L., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(5), 1219-1227. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC, 7(1), 1-23. [Link]
-
Kaur, H., & Singh, J. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]
-
Bibi, S., & Kamal, A. (2023). Green chemistry and catalysis: An emerging sustainable approach in synthetic chemistry. BIO Web of Conferences, 61, 01001. [Link]
-
Sharma, P., & Kumar, A. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry, 380(1), 1-45. [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazole products via the heterogeneous catalysis... Retrieved from [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. [Link]
-
Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(3), 1475-1519. [Link]
-
Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Synthetic Communications, 51(21), 3236-3245. [Link]
-
Yaneva, D. (2024). APPLICATION OF THE SONOCHEMISTRY IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS – A BRIEF REVIEW. SCIENTIFIC RESEARCH AND EDUCATION IN THE AIR FORCE, 26(1), 1-10. [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]
-
Osatiashtiani, A., et al. (2017). A Comprehensive Review of Fine Chemical Production Using Metal-Modified and Acidic Microporous and Mesoporous Catalytic Materials. Catalysts, 7(3), 84. [Link]
-
Cinnante, M., et al. (2020). Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. Current Organic Chemistry, 24(1), 1-2. [Link]
-
Tran, P. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1734-1742. [Link]
-
ResearchGate. (n.d.). Advancement in Heterogeneous Catalysts for the Synthesis of Benzothiazole Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]
-
Behera, N., & Mishra, A. (2023). Sustainable Catalysis: A Review of Green Catalysts and Their Applications. International Journal of Green Energy, 20(12), 1435-1452. [Link]
-
Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. [Link]
-
ResearchGate. (n.d.). (PDF) Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Retrieved from [Link]
-
Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Synthetic Communications, 51(21), 3236-3245. [Link]
-
Dunn, P. J., et al. (2010). Green Chemistry in the Fine Chemicals and Pharmaceutical Industries. Organic Process Research & Development, 14(4), 888-901. [Link]
-
Mohamed, H. M. (2019). Sonochemistry (Applications of Ultrasound in Chemical Synthesis and Reactions): A Review Part III. Journal of Pharmaceutical Research International, 31(6), 1-19. [Link]
-
Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624. [Link]
-
Sharma, A., et al. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Journal of Pharmaceutical Negative Results, 14(3), 501-507. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
-
de la Hoz, A., et al. (2005). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Chemical Society Reviews, 34(2), 164-178. [Link]
-
Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86. [Link]
-
Wang, Y., et al. (2018). Single-atom catalyst: a rising star for green synthesis of fine chemicals. National Science Review, 5(5), 637-638. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. [Link]
-
Dwivedi, B. (2023). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal for Research in Applied Science & Engineering Technology, 11(5), 3462-3466. [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazole derivatives using ultrasonic probe irradiation. Retrieved from [Link]
-
Gupta, R. R., et al. (2014). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 30(3), 1139-1146. [Link]
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(19), 4586. [Link]
-
El-Metwaly, A. M., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 7(33), 29193-29204. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. airo.co.in [airo.co.in]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. unitech.tugab.bg [unitech.tugab.bg]
- 11. kjscollege.com [kjscollege.com]
- 12. mdpi.com [mdpi.com]
- 13. scienceletters.researchfloor.org [scienceletters.researchfloor.org]
- 14. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 2-Arylbenzothiazoles
Welcome to the technical support center for the synthesis of 2-arylbenzothiazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 2-arylbenzothiazoles?
The most prevalent and versatile method is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds, most commonly aryl aldehydes.[1][2] This reaction typically involves two key steps: the initial formation of a benzothiazoline intermediate via cyclocondensation, followed by an oxidation step to aromatize the ring and yield the final 2-arylbenzothiazole.[3]
Q2: Why is an oxidizing agent often required, and what are the common choices?
The intermediate formed from the initial condensation is a non-aromatic benzothiazoline. An oxidant is required to remove two hydrogen atoms, leading to the formation of the stable, aromatic benzothiazole ring system. A wide array of oxidants can be used, ranging from molecular oxygen in the air (often with DMSO as a co-oxidant) to hydrogen peroxide, iodine, or photoredox catalysts under visible light.[1][2][4] The choice of oxidant is critical as it can influence reaction rate, yield, and the formation of side products.
Q3: How can I monitor the reaction progress to minimize byproduct formation?
Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring. It allows you to visualize the consumption of starting materials (2-aminothiophenol and aldehyde) and the appearance of the product and any byproducts. A typical TLC analysis would involve co-spotting the reaction mixture with the starting materials. The disappearance of the limiting reagent and the formation of a single, new spot corresponding to the desired product indicate a clean and complete reaction. Multiple unexpected spots are a clear sign of side reactions requiring troubleshooting.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis of 2-arylbenzothiazoles. We diagnose the problem, explain the chemical cause, and provide validated solutions.
Problem 1: Low Yield & Incomplete Conversion to Product
Your reaction stalls, and analysis (TLC, NMR) of the crude mixture shows significant amounts of unreacted 2-aminothiophenol and/or the benzothiazoline intermediate.
Visualizing the Main and Side Reaction Pathways
The following diagram illustrates the desired reaction pathway and the points where common side reactions diverge.
Caption: Core reaction pathway and key side reactions.
Possible Cause A: Inefficient Oxidation of the Benzothiazoline Intermediate
-
Causality: The conversion of the benzothiazoline intermediate to the final benzothiazole is the rate-limiting step and requires an effective oxidant. If the chosen oxidant is too weak, used in insufficient amounts, or the reaction conditions (e.g., temperature) are not optimal for its activity, the reaction will stall at the intermediate stage.
-
Solution & Validation:
-
Increase Oxidant Stoichiometry: If using a chemical oxidant like H₂O₂, increase the equivalents gradually (e.g., from 2.0 to 3.0 eq.) and monitor by TLC.
-
Switch to a More Robust Oxidant System: For stubborn cases, switching to a system like air/DMSO at elevated temperatures (e.g., 100-120 °C) can be highly effective.[4] The DMSO acts as both a solvent and a terminal oxidant.
-
Ensure Aerobic Conditions (if applicable): If relying on atmospheric oxygen, ensure the reaction is not under an inert atmosphere (N₂ or Ar). Vigorous stirring or bubbling air through the mixture can improve efficiency. A visible-light mediated synthesis using air as the oxidant is a green and efficient alternative.[4]
-
Possible Cause B: Catalyst Deactivation or Insufficiency
-
Causality: Many modern protocols utilize catalysts (acidic, basic, or metal-based) to accelerate the initial condensation step.[4] Acidic catalysts activate the aldehyde carbonyl, while basic catalysts can deprotonate the thiol. These catalysts can be poisoned by impurities or used in insufficient quantities, leading to a slow or incomplete initial reaction.
-
Solution & Validation:
-
Verify Catalyst Quality: Ensure the catalyst is pure and active. For solid catalysts like clays or resins, ensure they have been properly activated and stored.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and monitor the consumption of the aldehyde by TLC.
-
Consider a Metal-Free System: Many highly efficient, catalyst-free methods have been developed that rely solely on the choice of solvent and oxidant, simplifying the reaction and eliminating catalyst-related issues.[4]
-
Problem 2: Significant Formation of a Major, Less Polar Byproduct
Your TLC shows a significant spot that is less polar (higher Rf) than the starting materials and often appears as a yellowish solid. This is a classic sign of oxidative dimerization.
Cause: Oxidative Dimerization of 2-Aminothiophenol
-
Causality: 2-aminothiophenol is highly susceptible to oxidation. The thiol (-SH) group of two molecules can be easily oxidized, especially under aerobic or basic conditions, to form a disulfide bond, resulting in the symmetrical dimer bis(2-aminophenyl) disulfide. This reaction competes directly with the desired condensation with the aldehyde.
-
Solution & Validation:
-
Control the Atmosphere: Start the reaction under an inert atmosphere (N₂ or Argon). Add the aldehyde and catalyst (if any) to the 2-aminothiophenol before introducing the oxidant or exposing the reaction to air. This allows the desired condensation to occur first.
-
Staged Reagent Addition: Add the oxidant slowly or in portions after the initial condensation has had time to proceed (monitor by TLC for the disappearance of the aldehyde). This ensures the oxidant's primary role is the aromatization of the benzothiazoline rather than the dimerization of the starting material.
-
Use a Disulfide as the Starting Material: Some protocols cleverly circumvent this issue by starting with the bis(2-aminophenyl) disulfide itself, which then reacts under specific conditions to form the benzothiazole product.[5]
-
Summary of Troubleshooting Strategies
| Problem | Observable Symptom (TLC/Visual) | Likely Byproduct | Primary Cause | Recommended Solution |
| Incomplete Reaction | Strong starting material spots remain; intermediate spot (often between SM and product) may be visible. | Benzothiazoline | Inefficient oxidation or poor catalysis. | Increase oxidant stoichiometry or switch to a stronger system (e.g., DMSO/air); verify catalyst activity. |
| Dimer Formation | A major, less polar (high Rf) spot appears; often a yellow precipitate. | bis(2-aminophenyl) disulfide | Premature oxidation of 2-aminothiophenol. | Run the initial condensation under inert atmosphere; add oxidant portion-wise after condensation begins. |
| Over-oxidation | Appearance of a more polar (low Rf) byproduct spot. | Benzothiazole N-oxide | Use of an overly harsh or excessive oxidant. | Reduce oxidant equivalents; switch to a milder system (e.g., visible light/air); maintain temperature control. |
Gold-Standard Protocol: Air/DMSO Oxidative Synthesis
This protocol is robust, catalyst-free, and utilizes readily available and environmentally benign reagents to minimize side reactions.[4]
Reagents:
-
2-Aminothiophenol (1.0 mmol, 1.0 eq)
-
Aryl aldehyde (1.1 mmol, 1.1 eq)
-
Dimethyl sulfoxide (DMSO, 3 mL)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.0 mmol).
-
Add the aryl aldehyde (1.1 mmol) and DMSO (3 mL).
-
Heat the reaction mixture to 120 °C with vigorous stirring. The flask should be open to the air via the condenser.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of cold water. The product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-arylbenzothiazole.
Self-Validation: A successful reaction will yield a crystalline solid with a sharp melting point. ¹H NMR analysis should show the characteristic aromatic protons of the benzothiazole and aryl moieties, and the absence of aldehyde (-CHO, ~9-10 ppm) or thiol (-SH, variable) protons.
Troubleshooting Workflow
Use this decision tree to diagnose issues in your synthesis.
Caption: A step-by-step workflow for troubleshooting.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Shaikh, R. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6.
-
Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]
- Moseev, I., et al. (2022).
- RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Dal-Maso, M., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera - Unife.
-
Pozdnyakov, D. I., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2569. Retrieved from [Link]
- Carr, R. L. K., & Smith, G. E. P. (1957). Isolation process for 2-aminothiophenol. U.S. Patent No. 2,791,612. Washington, DC: U.S. Patent and Trademark Office.
-
Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. Retrieved from [Link]
-
Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. Journal of Organic Chemistry, 84(20), 12784-12791. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. sfera.unife.it [sfera.unife.it]
Technical Support Center: Strategies for Mitigating the Toxicity of Substituted Benzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted benzothiazole derivatives. This guide is designed to provide you with practical, in-depth insights and troubleshooting strategies to address the toxicological challenges often encountered during the development of this important class of compounds. My aim is to equip you with the knowledge to rationally design and synthesize safer, more effective benzothiazole-based therapeutics.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when dealing with the toxicity of substituted benzothiazole derivatives.
Q1: My new benzothiazole series is showing high cytotoxicity in initial screens. What are the most likely causes?
A1: High cytotoxicity in a new benzothiazole series can often be attributed to several factors. Firstly, the inherent reactivity of the benzothiazole scaffold itself can contribute to off-target effects. Secondly, specific substituents on the benzothiazole ring can significantly influence toxicity. For instance, highly lipophilic groups can lead to non-specific membrane interactions and mitochondrial toxicity.[1][2] Furthermore, metabolic activation of your compounds by cellular enzymes, such as cytochrome P450s, can generate reactive metabolites that are toxic to cells.[3] It is also crucial to consider the possibility of impurities from the synthesis process, which may be highly cytotoxic.
Q2: What are the primary mechanisms of benzothiazole-induced toxicity?
A2: The toxicity of benzothiazole derivatives is multifaceted. Key mechanisms include:
-
Genotoxicity: Some benzothiazoles can interact with DNA, leading to mutations. This is often assessed using the Ames test.
-
Cytotoxicity: This can be mediated through various pathways, including apoptosis, necrosis, and disruption of cellular organelles like mitochondria.
-
Endocrine Disruption: Certain benzothiazole derivatives have been shown to interfere with hormone signaling pathways.[4]
-
Metabolic Activation: As mentioned, cytochrome P450 enzymes can metabolize benzothiazoles into reactive intermediates, such as arene oxides or quinone-imines, which can covalently bind to cellular macromolecules and cause damage.[3]
Q3: Are there any "rules of thumb" for predicting the toxicity of a substituted benzothiazole derivative based on its structure?
A3: While there are no absolute rules, some general structure-activity relationships (SAR) for toxicity have been observed. For instance, increasing lipophilicity is often correlated with increased cytotoxicity.[1][2] The position of substituents on the benzothiazole ring is also critical. Modifications at the 2- and 6-positions are known to significantly impact biological activity and, consequently, toxicity. Electron-withdrawing groups can sometimes enhance reactivity and toxicity, while carefully chosen polar groups can improve solubility and reduce off-target effects. Halogenation, particularly fluorination, has been shown to enhance cytotoxicity in some anticancer derivatives.[5]
Q4: What are the essential in vitro assays I should perform to profile the toxicity of my benzothiazole compounds?
A4: A standard initial toxicity screening panel for benzothiazole derivatives should include:
-
Cytotoxicity Assays: Such as the MTT or XTT assay, to determine the concentration at which your compound is toxic to cells.[6]
-
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is a crucial first step to assess mutagenic potential.[7]
-
hERG Channel Inhibition Assay: To evaluate the potential for cardiotoxicity, a common reason for drug candidate failure.
-
Cytochrome P450 Inhibition Assays: To understand the potential for drug-drug interactions and to get an early indication of metabolic liabilities.
Troubleshooting Guides
This section provides a more in-depth, problem-solving approach to specific challenges you might face during your experiments.
Problem 1: High Cytotoxicity Observed in a Promising Hit Compound
You have a benzothiazole derivative with excellent target potency, but it exhibits high cytotoxicity in preliminary cell-based assays.
Initial Steps:
-
Confirm the Identity and Purity of Your Compound: Before proceeding, re-confirm the structure and purity of your compound using analytical techniques like NMR, LC-MS, and HPLC. A highly cytotoxic impurity could be the culprit.
-
Determine the Nature of Cell Death: Is the observed cytotoxicity due to apoptosis or necrosis? Assays like Annexin V/Propidium Iodide staining can help differentiate between these two modes of cell death and provide initial mechanistic clues.
Troubleshooting Strategies & Rationale:
| Potential Cause | Suggested Action & Rationale |
| High Lipophilicity | Action: Systematically decrease the lipophilicity (logP) of your compound. This can be achieved by introducing polar functional groups (e.g., -OH, -COOH, -NH2) or replacing lipophilic moieties with more polar isosteres. Rationale: High lipophilicity can lead to poor solubility, non-specific binding to cellular membranes, and mitochondrial toxicity.[1][2] Reducing logP can improve the compound's physicochemical properties and reduce off-target toxicity. |
| Metabolic Instability/Reactive Metabolites | Action: Conduct a metabolic stability assay using liver microsomes or hepatocytes. If the compound is rapidly metabolized, identify the metabolic "hotspots" using techniques like LC-MS/MS. Rationale: Rapid metabolism can lead to the formation of toxic metabolites. Identifying these hotspots allows for targeted chemical modifications to block or slow down metabolism at that site. A common strategy is deuteration, where a hydrogen atom at a metabolically labile position is replaced with deuterium, which can slow the rate of metabolic cleavage.[8][9][10][11] |
| Off-Target Kinase Activity | Action: If your compound is a kinase inhibitor, perform a broad-panel kinase screen to assess its selectivity. Rationale: Many kinase inhibitors have off-target activities that can contribute to cytotoxicity.[12][13] Identifying these off-target interactions can guide further medicinal chemistry efforts to improve selectivity. |
| Inherent Reactivity of a Functional Group | Action: Analyze the structure for potentially reactive functional groups (e.g., Michael acceptors, aromatic nitro groups). Consider replacing these with less reactive bioisosteres. Rationale: Certain functional groups are known to be inherently reactive and can non-selectively modify cellular proteins and other macromolecules, leading to toxicity. |
Experimental Workflow for Addressing High Cytotoxicity
Caption: Decision-making process for a positive Ames test.
Experimental Protocols
Here are abbreviated, step-by-step protocols for key in vitro toxicity assays. Always refer to the detailed protocols from your assay kit manufacturer or relevant literature.
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your benzothiazole derivative for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value. [2][14]
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
This assay assesses the mutagenic potential of a compound.
-
Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100) overnight. [15]2. Metabolic Activation (Optional): Prepare the S9 fraction from rat liver for assays requiring metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, your test compound at various concentrations, and either the S9 mix or a buffer. Include positive and negative controls.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C. [3]6. Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
References
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
- Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025). RSC Publishing.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). RSC Publishing.
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PubMed Central.
- Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. (2000). PubMed.
- Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020).
- Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2023). PubMed.
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers.
- The influence of lipophilicity in drug discovery and design. (2012). PubMed.
- Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. (2025).
- MTT assay protocol. (n.d.). Abcam.
- Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. (n.d.).
- A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025).
- Microbial Mutagenicity Assay: Ames Test. (2018). PubMed Central.
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2025).
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). MDPI.
- Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. (n.d.). MDPI.
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (n.d.).
- Role of pathology peer review in interpretation of the comet assay. (n.d.). PubMed Central.
- Kinase inhibitors can produce off-target effects and activate linked p
- Synthesis and Anticancer Evaluation of Novel Benzothiazole Deriv
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.).
- Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition. (2012). PubMed.
- Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. (2013). PubMed Central.
- How to measure and minimize off-target effects... (2021). YouTube.
- Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinform
- A Review on Recent Development and biological applications of benzothiazole deriv
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). PubMed Central.
- Deuterium in drug discovery: progress, opportunities and challenges. (2023). PubMed Central.
- Discrimination between genotoxicity and cytotoxicity for the induction of DNA double-strand breaks in cells treated with aldehydes and diepoxides. (n.d.). PubMed.
- Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. (n.d.). PubMed.
- Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. (n.d.).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Deuterium: Slowing Metabolism One C–H Bond
- Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2023). Vrije Universiteit Amsterdam.
- Clarification of some aspects related to genotoxicity assessment. (n.d.). PubMed Central.
- Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent. (2018). PubMed.
- Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (n.d.).
Sources
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Condensation of 2-Aminothiophenol
Welcome to the technical support center for the synthesis of benzothiazoles and related heterocyclic compounds via the condensation of 2-aminothiophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into selecting and troubleshooting alternative catalytic systems. Our goal is to move beyond simple protocols and explain the why behind experimental choices, ensuring both accuracy and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of 2-aminothiophenol with carbonyl compounds?
The condensation of 2-aminothiophenol with carbonyl compounds, such as aldehydes and ketones, to form 2-substituted benzothiazoles generally proceeds through a three-stage pathway[1]. First is the formation of an imine thiophenol (a Schiff base) intermediate. This is followed by an intramolecular cyclization to yield a benzothiazolidine intermediate. Finally, an oxidation step occurs to afford the aromatic 2-substituted benzothiazole[1].
Here is a generalized workflow of the reaction:
Caption: General reaction pathway for benzothiazole synthesis.
Q2: Why should I consider an alternative catalyst for this condensation reaction?
While classical methods for this condensation exist, they often rely on harsh conditions or toxic reagents. Alternative catalysts are sought to provide milder reaction conditions, improve yields, reduce reaction times, and enhance the "green" profile of the synthesis[1][2]. For instance, many modern catalysts are reusable, operate in environmentally benign solvents like water or ethanol, or even work under solvent-free conditions[1][2].
Q3: What are the main categories of alternative catalysts for this reaction?
There is a broad spectrum of alternative catalysts available, which can be broadly categorized as follows:
-
Heterogeneous Catalysts: These are in a different phase from the reactants and are often solids. They are advantageous due to their ease of separation and recyclability. Examples include zinc oxide nanoparticles (ZnO NPs)[2], rice husk chemically activated carbon (RHCAC)[1], and sulfated tungstate[1].
-
Homogeneous Catalysts: These are in the same phase as the reactants. They can be highly active and selective. Examples include samarium triflate[3] and molecular iodine[1][3].
-
Biocatalysts: These are enzymes or whole-cell systems that offer high selectivity under mild conditions. Bovine serum albumin (BSA) and hemoglobin from Vitreoscilla (VHb) have been successfully employed[1].
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst. They are known for their low vapor pressure and thermal stability. An example is 1-pentyl-3-methylimidazolium bromide ([pmIm]Br)[3].
-
Photocatalysts: These utilize light energy to drive the reaction. Eosin Y is an example of an organic dye used as a photocatalyst for this condensation[1].
Troubleshooting Guide
Problem 1: Low or no product yield.
Possible Cause 1: Inactive Catalyst
-
Troubleshooting:
-
Catalyst Activation: Some catalysts may require activation. For example, heterogeneous catalysts might need to be dried at a high temperature to remove adsorbed water.
-
Catalyst Loading: The optimal catalyst loading can vary. Perform a small-scale optimization study by varying the catalyst concentration.
-
Catalyst Choice: The chosen catalyst may not be suitable for your specific substrates. Aldehydes with strong electron-withdrawing or electron-donating groups may require a different type of catalyst. Consult the literature for catalysts that have been successfully used with similar substrates. For instance, ZnO NPs have been shown to be effective for a wide range of substituted aldehydes with the yield being largely independent of the nature of the substituent[2].
-
Possible Cause 2: Unfavorable Reaction Conditions
-
Troubleshooting:
-
Solvent Effects: The choice of solvent can significantly impact the reaction. While green solvents like water and ethanol are preferred, some reactions may proceed more efficiently in aprotic solvents like DMSO or under solvent-free conditions[1][3].
-
Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as excessive heat can lead to side product formation.
-
Atmosphere: Some catalytic systems require an oxidant, which can be atmospheric oxygen or a chemical oxidant like tert-butyl hydroperoxide (TBHP)[1]. Ensure the reaction is set up according to the protocol's requirements (e.g., open to air or under an oxygen atmosphere).
-
Problem 2: Formation of significant side products or impurities.
Possible Cause 1: Over-oxidation or side reactions
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products.
-
Oxidant Control: If an external oxidant is used, its concentration can be critical. An excess of oxidant may lead to unwanted side reactions.
-
Possible Cause 2: Impure Starting Materials
-
Troubleshooting:
-
Purity of 2-aminothiophenol: 2-Aminothiophenol is susceptible to oxidation to the corresponding disulfide. It is often recommended to use freshly purified 2-aminothiophenol or store it under an inert atmosphere.
-
Purity of the Carbonyl Compound: Ensure the aldehyde or ketone is free from acidic or other impurities that might interfere with the reaction.
-
Problem 3: Difficulty in catalyst separation and recovery (for heterogeneous catalysts).
Possible Cause: Catalyst Leaching or Fine Particle Size
-
Troubleshooting:
-
Separation Technique: For nanoparticle catalysts, centrifugation followed by decantation is often more effective than simple filtration.
-
Catalyst Support: Consider using a catalyst supported on a larger, more easily filterable material. For example, magnetic nanoparticles can be easily recovered using an external magnet[1].
-
Washing: After recovery, wash the catalyst with an appropriate solvent to remove any adsorbed products or byproducts before reusing it.
-
Catalyst Selection and Experimental Protocols
Choosing the right catalyst is crucial for a successful synthesis. The following table summarizes a selection of alternative catalysts with their typical reaction conditions.
| Catalyst | Substrate Scope | Typical Conditions | Advantages | Disadvantages | Reference |
| ZnO Nanoparticles | Aromatic & Aliphatic Aldehydes | Ethanol or solvent-free, room temperature, 2-8 min | Fast, reusable, eco-friendly, high yields | Metal-based | [2] |
| Rice Husk Activated Carbon (RHCAC) | Substituted Benzaldehydes | Ethanol-water, room temperature, 5-10 min | Biodegradable, reusable, fast, high yields | May require activation | [1] |
| Samarium Triflate | Aldehydes | Aqueous medium, mild conditions | Reusable, green solvent | Metal-based | [3] |
| Molecular Iodine | N-protected Amino Acids | Solvent-free, 20-25 min | Metal-free, mild Lewis acid | Can be corrosive | [1] |
| Vitreoscilla Hemoglobin (VHb) | Aromatic Aldehydes | DMSO, room temperature, 5 min, with TBHP | Biocatalyst, very fast, high yields | Requires co-oxidant | [1] |
| [pmIm]Br (Ionic Liquid) | Aromatic Aldehydes | Solvent-free, microwave irradiation | Recyclable, catalyst and solvent in one | May require specialized equipment (microwave) | [3] |
Experimental Protocol Example: Synthesis of 2-Arylbenzothiazoles using ZnO Nanoparticles
This protocol is adapted from the work of Banerjee and coworkers[2] and demonstrates a simple, efficient, and green synthesis.
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Zinc oxide nanoparticles (ZnO NPs)
-
Ethanol (for solid aldehydes)
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and the substituted aldehyde (1 mmol).
-
If the aldehyde is a solid, add a minimal amount of ethanol to facilitate mixing.
-
Add ZnO NPs (specify loading, e.g., 10 mol%).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 minutes.
-
Upon completion, if ethanol was used, remove it under reduced pressure.
-
For catalyst recovery, add a suitable solvent (e.g., ethyl acetate), separate the ZnO NPs by filtration or centrifugation, wash with the solvent, and dry for reuse.
-
Purify the product by recrystallization or column chromatography if necessary.
Workflow Diagram:
Caption: Experimental workflow for ZnO NP-catalyzed synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Martinez, R., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(9), 5901. Retrieved from [Link]
-
Sharma, G., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Efficacy Analysis of Benzothiazole and Benzoxazole Derivatives in Drug Discovery
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, benzothiazole and benzoxazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1][2] Both scaffolds, being bioisosteres, present a compelling case for comparative analysis to discern nuanced differences in their efficacy and guide future drug design.[3] This guide provides a comprehensive, data-driven comparison of benzothiazole and benzoxazole derivatives across key therapeutic areas, supported by experimental protocols and mechanistic insights.
At a Glance: Structural Analogs with Divergent Potential
Benzothiazole and benzoxazole are bicyclic heterocyclic compounds, where a benzene ring is fused to a thiazole or an oxazole ring, respectively.[1] This seemingly subtle difference—the presence of a sulfur atom in benzothiazole versus an oxygen atom in benzoxazole—can significantly influence the physicochemical properties and biological activity of the resulting derivatives. These scaffolds are integral to a variety of natural and synthetic bioactive molecules, demonstrating a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4]
Comparative Anticancer Efficacy: A Tale of Two Scaffolds
The quest for novel anticancer agents has led to extensive investigation of both benzothiazole and benzoxazole derivatives. While both have shown considerable promise, comparative studies and individual compound data suggest a potential edge for benzothiazole derivatives in certain contexts.
One study involving the optimization of a lead anticancer compound found that replacing a benzothiazole scaffold with a benzoxazole moiety resulted in a slight decrease in potency against the HCT-116 human colon cancer cell line.[5] This suggests that the sulfur atom in the benzothiazole ring may play a crucial role in the pharmacophore's interaction with its biological target in this specific chemical series.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Benzothiazole and Benzoxazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole | Compound 1d | HCT-116 | 1.8 ± 0.2 | [5] |
| Benzoxazole | Compound 1g | HCT-116 | 2.5 ± 0.3 | [5] |
| Benzothiazole | Compound B7 | A549 | Not specified | [6] |
| Benzothiazole | Thioxothiazolidine acetamide derivative | HeLa | 9.76 | [7] |
| Benzoxazole | Phortress analogue 3n | A549 | Not specified |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Mechanistic Insights: Targeting Key Signaling Pathways
Benzothiazole Derivatives and the AKT/ERK Pathway: Certain benzothiazole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival. For instance, a potent benzothiazole derivative, compound B7, has been demonstrated to simultaneously inhibit the AKT and ERK signaling pathways, leading to reduced cancer cell proliferation and induction of apoptosis.[6] This dual-action mechanism presents a promising strategy to overcome resistance mechanisms that can arise from targeting a single pathway.
Caption: Benzothiazole derivatives can inhibit both the AKT and ERK signaling pathways.
Head-to-Head in Antimicrobial Activity
In the realm of antimicrobial agents, direct comparative studies provide clearer evidence of the superior efficacy of one scaffold over the other. A study on 1,2,3-triazole derivatives appended with either a benzothiazole or a benzoxazole moiety revealed that the benzothiazole-containing compounds exhibited better antibacterial efficacy.[8]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Benzothiazole and Benzoxazole Derivatives
| Compound Class | Derivative Example | S. aureus | B. subtilis | E. coli | K. pneumoniae | Reference |
| Benzothiazole-Triazole | Compound 7s | 6.25 | 6.25 | 12.5 | 12.5 | [8] |
| Benzoxazole-Triazole | Corresponding Analogue | >100 | >100 | >100 | >100 | [8] |
| Benzothiazole | General Derivatives | - | - | - | - | [9] |
| Benzoxazole | General Derivatives | - | - | - | - | [10] |
Note: The data for compounds 7s and its benzoxazole analogue represent a direct comparison from the same study.
The enhanced activity of the benzothiazole derivatives in this series could be attributed to the sulfur atom's ability to form more favorable interactions with the target enzyme or receptor in the bacteria.
Unraveling Anti-inflammatory Potential
Both benzothiazole and benzoxazole derivatives have been explored for their anti-inflammatory properties.[2] While extensive direct comparative data is limited, individual studies highlight the potential of both scaffolds.
Some benzoxazole derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[11] The in vivo anti-inflammatory potency of some of these derivatives was found to be comparable or even better than the clinically used NSAID celecoxib.
Caption: Benzoxazole derivatives can selectively inhibit the COX-2 enzyme in the inflammatory pathway.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are paramount. Below are detailed methodologies for key assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (benzothiazole and benzoxazole derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Perspectives
The comparative analysis of benzothiazole and benzoxazole derivatives reveals a fascinating interplay between structure and activity. While both scaffolds are undoubtedly privileged in medicinal chemistry, the available data suggests that benzothiazole derivatives may hold a slight advantage in certain anticancer and antimicrobial applications.[5][8] However, the efficacy is highly dependent on the specific substitutions on the core ring system.
Future research should focus on more direct, head-to-head comparative studies of a wider range of derivatives across various biological targets. A deeper understanding of the structure-activity relationships will be instrumental in designing next-generation therapeutics with enhanced potency and selectivity. The development of novel synthetic methodologies will also be crucial for accessing a greater diversity of these promising compounds.[2]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9261, Benzothiazole. Retrieved from [Link]
- Zhang, X., et al. (2013).
- Asif, M. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of Chemical Sciences, 136(1), 1-25.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9257, Benzoxazole. Retrieved from [Link]
- Asif, M. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of Chemical Sciences, 136(1), 1-25.
- Padalkar, V. S., et al. (2016). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 9, S177-S183.
- Li, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807.
- Bhat, M. A., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 17(6), 432-451.
- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24.
- Kaushik, N., et al. (2020). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 132(1), 1-13.
- Prabhu, V., et al. (2011). Synthesis and anticancer evaluation of some novel 2-substituted benzothiazole derivatives. Journal of the Serbian Chemical Society, 76(12), 1621-1633.
-
Kamal, A., et al. (2010). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][3][12]benzodiazepine conjugates. Bioorganic & Medicinal Chemistry, 18(13), 4747-4761.
- Reddy, T. S., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(10), 991-995.
- Asare, K., et al. (2025). Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. Planta Medica, 91(S 01), e2025-131149.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
- Bhat, M. A., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 17(6), 432-451.
- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24.
- Li, N., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1364953.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ias.ac.in [ias.ac.in]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzothiazole Synthesis: A Head-to-Head Comparison of Classical and Modern Methodologies
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, underpinning the structure of numerous pharmaceuticals, agrochemicals, and industrial dyes. Its continued relevance necessitates a deep understanding of the available synthetic routes. This guide provides a head-to-head comparison of classical and contemporary methods for benzothiazole synthesis, offering researchers, scientists, and drug development professionals the critical insights and practical data needed to select the optimal strategy for their specific applications.
The Enduring Importance of the Benzothiazole Core
The unique bicyclic structure of benzothiazole, a fusion of benzene and thiazole rings, imparts a range of desirable physicochemical properties. This has led to its incorporation into a diverse array of biologically active molecules, including anticancer agents, antimicrobial compounds, and drugs targeting neurodegenerative diseases. The efficient and versatile synthesis of this privileged scaffold is therefore a key focus in synthetic organic chemistry.
Classical Approaches: The Foundation of Benzothiazole Chemistry
Three named reactions form the historical bedrock of benzothiazole synthesis: the Jacobson, Hugershoff, and Bogert-Cook syntheses. While often supplanted by more modern techniques, a thorough understanding of these methods provides valuable context and can still offer advantages in specific synthetic scenarios.
The Jacobson Synthesis: Oxidative Cyclization of Thiobenzanilides
The Jacobson synthesis relies on the intramolecular oxidative cyclization of a thiobenzanilide to form the benzothiazole ring. This method is particularly useful for the preparation of 2-arylbenzothiazoles.[1] The reaction is typically carried out using an oxidizing agent such as potassium ferricyanide in an alkaline medium.
Reaction Mechanism & Rationale: The key step in the Jacobson synthesis is the generation of a thiyl radical via oxidation of the thiobenzanilide. This radical then undergoes an intramolecular aromatic substitution onto the adjacent phenyl ring, followed by rearomatization to yield the benzothiazole product. The choice of a strong oxidizing agent like potassium ferricyanide is crucial to facilitate the initial single-electron transfer. The alkaline medium serves to deprotonate the thioamide, rendering it more susceptible to oxidation.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole via Jacobson Synthesis
-
Materials: Thiobenzanilide, Potassium Ferricyanide (K₃[Fe(CN)₆]), Sodium Hydroxide (NaOH), Ethanol, Water.
-
Procedure:
-
Dissolve thiobenzanilide (1 equivalent) in a minimal amount of ethanol.
-
In a separate flask, prepare a solution of sodium hydroxide (2 equivalents) and potassium ferricyanide (2.2 equivalents) in water.
-
Slowly add the ethanolic solution of thiobenzanilide to the vigorously stirred aqueous oxidizing solution at room temperature.
-
Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid with water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 2-phenylbenzothiazole.
-
The Hugershoff Synthesis: From Arylthioureas to 2-Aminobenzothiazoles
The Hugershoff synthesis provides a direct route to valuable 2-aminobenzothiazole derivatives through the cyclization of arylthioureas. The classical approach employs bromine in an acidic medium as the cyclizing agent.
Reaction Mechanism & Rationale: The reaction proceeds through the electrophilic attack of bromine on the sulfur atom of the arylthiourea, forming a sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic attack of the activated sulfur onto the ortho-position of the aromatic ring. Subsequent elimination of hydrogen bromide and tautomerization yields the 2-aminobenzothiazole. The use of an acidic solvent like acetic acid facilitates the reaction by protonating the thiourea, increasing its reactivity.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole via Hugershoff Synthesis [2]
-
Materials: Aniline, Ammonium thiocyanate, Glacial Acetic Acid, Liquid Bromine.
-
Procedure:
-
Dissolve aniline (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in glacial acetic acid and stir for 4 hours at room temperature to form phenylthiourea in situ.
-
Cool the reaction mixture to 15°C.
-
Slowly add a solution of liquid bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature at 15°C.
-
After the addition is complete, continue stirring at 15°C for 2 hours.
-
Collect the precipitated product by filtration and redissolve it in hot water.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate to precipitate the free base.
-
Isolate the 2-aminobenzothiazole by filtration, wash with water, and dry. The product can be further purified by recrystallization.[2]
-
The Bogert-Cook Synthesis: A Route from 2-Phenylcyclohexanone
The Bogert-Cook synthesis is a more specialized method that utilizes the reaction of 2-phenylcyclohexanone with sulfur and 2-aminothiophenol to produce tetrahydrobenzothiazole derivatives, which can be subsequently aromatized. Due to its multi-step nature and limited substrate scope, it is less commonly employed than the Jacobson and Hugershoff methods.
Modern Methodologies: Embracing Efficiency and Sustainability
Contemporary approaches to benzothiazole synthesis are largely dominated by the condensation of 2-aminothiophenol with a variety of carbonyl compounds, including aldehydes, ketones, and carboxylic acids.[3] These methods often employ catalysts and enabling technologies to enhance reaction rates, improve yields, and promote greener chemical processes.
Condensation with Aldehydes: The Workhorse of Benzothiazole Synthesis
The reaction between 2-aminothiophenol and an aldehyde is the most versatile and widely used method for preparing 2-substituted benzothiazoles. The initial condensation forms a benzothiazoline intermediate, which is then oxidized to the corresponding benzothiazole.
Reaction Mechanism & Rationale: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a hemiaminal. Subsequent dehydration leads to the formation of a Schiff base. An intramolecular nucleophilic attack of the thiol group onto the imine carbon results in the formation of the benzothiazoline ring. The final step is the oxidation of the benzothiazoline to the aromatic benzothiazole. This oxidation can be achieved by various means, including air, chemical oxidants, or photocatalysis.
Experimental Protocol: Green Synthesis of 2-Arylbenzothiazoles using a Reusable Catalyst [4]
-
Materials: 2-Aminothiophenol, Aromatic Aldehyde, Samarium Triflate (Sm(OTf)₃), Water.
-
Procedure:
-
To a stirred suspension of 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in water (5 mL), add a catalytic amount of samarium triflate (5 mol%).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-2 hours), monitoring the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization. The aqueous layer containing the catalyst can be reused for subsequent reactions.
-
Microwave-Assisted Synthesis: Accelerating the Reaction
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and benzothiazole synthesis is no exception. Microwave-assisted condensations of 2-aminothiophenol with carbonyl compounds often proceed in significantly shorter reaction times and with higher yields compared to conventional heating methods.[4]
Rationale: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating can dramatically increase reaction rates and often leads to cleaner reactions with fewer byproducts.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles [4]
-
Materials: 2-Aminothiophenol, Aromatic Aldehyde, Acacia concinna (biocatalyst), Microwave reactor.
-
Procedure:
-
In a microwave-safe vessel, mix 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of Acacia concinna powder.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically 5-15 minutes).
-
After cooling, add an organic solvent (e.g., ethanol) to the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography.
-
Photocatalytic Synthesis: A Light-Driven Approach
Visible-light photocatalysis represents a green and sustainable approach to benzothiazole synthesis. These methods often utilize a photosensitizer to generate reactive species that promote the cyclization and oxidation steps under mild conditions.[4]
Reaction Mechanism & Rationale: In a typical photocatalytic cycle, a photosensitizer absorbs visible light and enters an excited state. This excited sensitizer can then interact with substrates or molecular oxygen to generate reactive oxygen species (ROS) or radical intermediates. These reactive species then drive the oxidative cyclization of the benzothiazoline intermediate to the final benzothiazole product. This approach avoids the need for harsh oxidants and often proceeds at room temperature.
Head-to-Head Performance Comparison
| Method | Starting Materials | Reagents/Catalyst | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Jacobson Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Room Temperature | 24 - 48 h | Moderate to Good | Good for 2-arylbenzothiazoles. | Long reaction times, use of stoichiometric oxidant. |
| Hugershoff Synthesis | Arylthioureas | Br₂, Acetic Acid | 15°C | 2 - 4 h | Good to Excellent | Direct route to 2-aminobenzothiazoles. | Use of hazardous bromine. |
| Condensation (Green Catalyst) | 2-Aminothiophenol, Aldehydes | Sm(OTf)₃ | Room Temperature, Water | 1 - 2 h | Excellent | Mild conditions, reusable catalyst, green solvent. | Catalyst may not be suitable for all substrates. |
| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aldehydes | Biocatalyst (Acacia concinna) | Microwave Irradiation | 5 - 15 min | Excellent | Extremely fast, high yields, often solvent-free. | Requires specialized microwave equipment. |
| Photocatalytic Synthesis | 2-Aminothiophenol, Aldehydes | Photosensitizer, Visible Light | Room Temperature | 4 - 12 h | Good to Excellent | Uses light as a sustainable energy source, mild conditions. | May require longer reaction times, photosensitizer needed. |
Visualizing the Synthetic Pathways
Jacobson Synthesis Mechanism
Caption: Mechanism of the Jacobson Synthesis.
Hugershoff Synthesis Mechanism
Caption: Mechanism of the Hugershoff Synthesis.
Modern Condensation Pathway
Caption: General pathway for modern condensation methods.
Conclusion and Future Outlook
The synthesis of benzothiazoles has evolved significantly from its classical roots. While the Jacobson and Hugershoff syntheses remain valuable for specific applications, modern methods centered on the condensation of 2-aminothiophenol offer superior efficiency, milder reaction conditions, and a greater commitment to the principles of green chemistry. The choice of a particular method will ultimately depend on the desired substitution pattern, available resources, and the scale of the synthesis. As research in catalysis and sustainable chemistry continues to advance, we can anticipate the development of even more elegant and efficient strategies for constructing this vital heterocyclic scaffold, further empowering innovation in drug discovery and materials science.
References
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
Shafiee, G., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- Bansal, R. K. (2014). Heterocyclic Chemistry.
- Katritzky, A. R., et al. (2010).
- Tajbakhsh, M., et al. (2011). A novel and an efficient synthesis of 2-arylbenzothiazoles by a one-pot condensation of 2-aminothiophenol with aromatic aldehydes in the presence of a catalytic amount of Bi(NO₃)₃·5H₂O. Tetrahedron Letters, 52(43), 5673-5676.
- Narender, P., et al. (2007). A simple and efficient protocol for the synthesis of 2-arylbenzothiazoles using CAN as a catalyst. Tetrahedron Letters, 48(36), 6308-6312.
- Reddy, C. V., et al. (2007). A mild and efficient one-pot synthesis of 2-arylbenzothiazoles using I₂ as a catalyst. Tetrahedron Letters, 48(42), 7546-7549.
- Mohammadizadeh, M. R., et al. (2008). An efficient and green procedure for the synthesis of 2-arylbenzothiazoles using silica sulfuric acid as a reusable catalyst.
- Bradsher, C. K., & Litzinger, E. F. (1964). The Synthesis of 2-Phenylbenzothiazoles. The Journal of Organic Chemistry, 29(11), 3584-3586.
- Hugershoff, A. (1903). Ueber die Synthese von 2-Amidobenzothiazolen. Berichte der deutschen chemischen Gesellschaft, 36(3), 3121-3134.
- Bogert, M. T., & Cook, E. (1906). On the Synthesis of Some Benzothiazoles. Journal of the American Chemical Society, 28(10), 1451-1457.
- A patent describing a variation of the Hugershoff synthesis using HBr in sulfuric acid. US4363913A.
-
A review of modern approaches to the synthesis of benzothiazole derivatives. Molecules, 2021, 26(9), 2486. [Link]
-
A review on synthetic strategies towards benzothiazole-based compounds of therapeutic potency. RSC Medicinal Chemistry, 2021, 12(1), 22-51. [Link]
-
A review on the condensation reactions of 2-aminothiophenols to afford 2-substituted benzothiazoles. Molecules, 2021, 26(11), 3321. [Link]
-
A simple experimental way for the synthesis of 2-aminobenzothiazole. ResearchGate. [Link]
Sources
A Researcher's Guide to Kinase Selectivity: Profiling Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine
In the landscape of drug discovery, particularly in oncology and immunology, protein kinases stand out as a pivotal class of drug targets. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge: designing small molecule inhibitors that are not only potent against their intended target but also highly selective, thereby minimizing off-target effects and potential toxicity. This guide provides an in-depth, experimentally-grounded framework for assessing the selectivity of a novel compound, using Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine as our case study.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to mimic the adenine moiety of ATP and act as a competitive inhibitor at the catalytic domain of kinases.[1][2] Compounds like 2-(4-aminophenyl) benzothiazole have demonstrated potent and selective antitumor activity, making this structural class a promising starting point for new therapeutic agents.[3][4] Our focus, this compound (MW: 270.35 g/mol , Formula: C₁₅H₁₄N₂OS), is a representative of this class, and this guide will walk through a rigorous, multi-step process to characterize its kinase selectivity profile.[5]
We will dissect the causality behind our experimental choices, moving from broad, biochemical profiling to targeted, cell-based validation. This dual approach is critical because while biochemical assays reveal a compound's intrinsic inhibitory potential, cell-based assays confirm its ability to engage the target in a complex physiological environment.[6]
Section 1: The Strategic Framework for Selectivity Assessment
A comprehensive understanding of a kinase inhibitor's selectivity cannot be achieved through a single experiment. It requires a tiered approach that first maps the compound's interaction across a wide swath of the kinome and then validates the most significant interactions within a cellular context. Our strategy is built on two pillars:
-
Biochemical Profiling (In Vitro): To quantify the compound's inhibitory potency (IC50) against a large, representative panel of purified kinases. This provides a broad, unbiased view of its selectivity.
-
Cellular Target Engagement (In Situ): To confirm that the compound binds to its intended target(s) inside intact cells. This step is crucial for bridging the gap between biochemical potency and cellular efficacy.[6]
This workflow ensures that we not only identify the primary targets but also flag potential off-target liabilities early in the development process.
Section 2: In Vitro Biochemical Kinase Profiling
The first step is to understand the compound's intrinsic activity against a wide array of kinases. Commercial services offer comprehensive panels that cover most of the human kinome, providing a robust and standardized way to gather this initial data.[7][8]
Causality of Method Choice: The ADP-Glo™ Assay
We will describe a protocol based on the principles of the ADP-Glo™ Kinase Assay, a widely used luminescence-based method.[9] Its choice is deliberate:
-
Universality: It measures the production of ADP, a common product of all kinase reactions, making it adaptable to virtually any kinase.
-
Sensitivity & Robustness: The luminescent signal is strong and less prone to interference from colored or fluorescent compounds compared to other methods.
-
High-Throughput: The simple add-mix-read format is easily automated for screening large kinase panels.[9]
Experimental Protocol: IC50 Determination via ADP-Glo™
This protocol outlines the determination of IC50 values for kinases identified as "hits" (e.g., >80% inhibition) in an initial single-point screen.
1. Materials & Reagents:
- This compound (test compound), Staurosporine (non-selective control).
- Purified recombinant kinases and their corresponding substrates.
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
- ATP solution (at the pre-determined Km for each kinase).[10]
- ADP-Glo™ Reagent and Kinase Detection Substrate (Promega).
- 384-well white assay plates.
2. Step-by-Step Methodology:
- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 100 µM. Also prepare a similar dilution series for Staurosporine.
- Kinase Reaction Setup:
- To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mix in reaction buffer.
- Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).
- Pre-incubate the plate for 10 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
- Initiate Kinase Reaction: Add 2 µL of the ATP solution to each well to start the reaction. Mix gently.
- Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time may vary by kinase and should be determined to ensure the reaction is in the linear range (typically <20% ATP consumption).
- Terminate Reaction & Detect ADP:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
- Data Acquisition: Read the luminescence on a plate reader.
3. Data Analysis & Interpretation:
- The raw luminescence units (RLU) are proportional to the amount of ADP produced, and thus, kinase activity.
- Normalize the data by setting the average RLU from the DMSO control wells as 100% activity and the RLU from wells with a high concentration of a potent inhibitor (like Staurosporine) as 0% activity.
- Plot the % Inhibition versus the log of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[11]
Data Presentation: Comparative Selectivity Profile
The IC50 values are compiled into a table for clear comparison. To quantify selectivity, we calculate a Selectivity Score (S-score) . A common metric is S(1µM), which is the number of kinases inhibited with an IC50 < 1 µM divided by the total number of kinases tested.[12][13] A lower score indicates higher selectivity.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Compound B (Competitor) IC50 (nM) |
| Kinase X (Hypothetical Primary Target) | 55 | 15 | 90 |
| Kinase Y (Off-Target) | 850 | 25 | 450 |
| Kinase Z (Off-Target) | 2,500 | 10 | 1,200 |
| ABL1 | >10,000 | 8 | 8,000 |
| SRC | 7,800 | 6 | >10,000 |
| LCK | >10,000 | 5 | >10,000 |
| CDK2 | 9,500 | 7 | 6,500 |
| ... (400+ kinases) | ... | ... | ... |
| Selectivity Score S(1µM) | 0.005 (2/400) | 0.95 (380/400) | 0.01 (4/400) |
This is example data generated for illustrative purposes.
From this biochemical screen, this compound appears to be a potent and highly selective inhibitor of "Kinase X". The next crucial step is to verify this interaction in a cellular environment.
Section 3: Cellular Target Engagement Validation
A compound's activity in a test tube doesn't always translate to cells due to factors like membrane permeability, efflux pumps, and competition with high intracellular ATP concentrations.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding between a drug and its target protein in intact cells or cell lysates.[14][15]
Causality of Method Choice: The Cellular Thermal Shift Assay (CETSA)
CETSA is founded on the principle of ligand-induced thermal stabilization.[15] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates to various temperatures, we can measure the amount of soluble, non-denatured target protein remaining. An increase in the protein's melting temperature in the presence of the compound is direct evidence of target engagement.[16]
Experimental Protocol: CETSA for Kinase X
This protocol describes how to generate a CETSA melt curve to validate the binding of our compound to its hypothetical target, Kinase X.
1. Materials & Reagents:
- Cell line expressing the target kinase (e.g., K562 cells).[14]
- Cell culture medium, PBS, and trypsin.
- This compound.
- Lysis Buffer (e.g., PBS with protease and phosphatase inhibitors).
- Primary antibody against Kinase X and a secondary HRP-conjugated antibody for Western blotting.
2. Step-by-Step Methodology:
- Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (e.g., at 10x the biochemical IC50) or DMSO (vehicle) for 2 hours at 37°C.[14]
- Cell Harvest: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
- Heating: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[14]
- Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). This step is crucial to release intracellular proteins.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample.
- Western Blot Analysis:
- Normalize all samples to the same total protein concentration.
- Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
- Probe the membrane with the primary antibody for Kinase X, followed by the HRP-secondary antibody.
- Visualize the bands using a chemiluminescence detection system and quantify the band intensity.
3. Data Analysis & Interpretation:
- For each temperature point, normalize the band intensity to the intensity of the unheated (4°C) sample for that treatment group (Compound or DMSO).
- Plot the normalized band intensity (% soluble protein) versus temperature for both the compound-treated and DMSO-treated samples.
- The resulting curves are the "melt curves." A rightward shift in the melt curve for the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.
Data Presentation: CETSA Melt Curve and ITDRF
The visual representation of the melt curve provides qualitative evidence. To determine a cellular potency (EC50), an Isothermal Dose-Response Fingerprint (ITDRF) experiment is performed. Here, cells are treated with a serial dilution of the compound, and all samples are heated to a single temperature (chosen from the melt curve to be on the steep part of the curve for the DMSO control). The resulting plot of soluble protein vs. compound concentration yields a cellular EC50.
| Assay Type | Metric | This compound | Interpretation |
| In Vitro Kinase Assay | IC50 | 55 nM | High intrinsic potency against the purified enzyme. |
| CETSA (ITDRF) | EC50 | 210 nM | Confirms target engagement in cells; higher value than IC50 is expected due to cellular factors. |
Conclusion and Forward Look
This guide outlines a robust, two-phase methodology for rigorously assessing the selectivity of a novel kinase inhibitor, this compound. By integrating broad biochemical profiling with specific cellular target engagement validation, we build a comprehensive and reliable selectivity profile.
Our hypothetical data suggest that this compound is a potent and highly selective inhibitor of "Kinase X." The low S-score differentiates it from promiscuous inhibitors like Staurosporine, and the positive CETSA result confirms its activity in a physiologically relevant context. This self-validating system, moving from a broad screen to specific confirmation, provides the trustworthiness required for advancing a compound in the drug discovery pipeline. The next logical steps would involve assessing the compound's effect on downstream signaling pathways regulated by Kinase X and evaluating its efficacy in disease-relevant cellular models.
References
-
Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
-
Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Al-Sanea, M. M., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports. [Link]
-
Witzel, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Tsoleridis, C. A., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]
-
Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
Lee, J. W., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Annual Meeting. [Link]
-
ResearchGate. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
-
Al-Sanea, M. M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. [Link]
-
Bio-protocol. (2015). In vitro NLK Kinase Assay. [Link]
-
Uitdehaag, J. C. M., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. [Link]
-
Pathak, D., et al. (2009). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Mini-Reviews in Medicinal Chemistry. [Link]
-
Wikipedia. Benzothiazole. [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research. [Link]
-
Zhang, J., et al. (2013). Protein kinase profiling assays: a technology review. Future Medicinal Chemistry. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. assayquant.com [assayquant.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. news-medical.net [news-medical.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine
Introduction: As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond discovery and synthesis to include the safe and compliant management of all chemical entities. Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine, a member of the versatile benzothiazole class of compounds, presents unique handling and disposal challenges due to its potential biological activity and hazardous properties.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory frameworks. Our objective is to ensure that this compound is managed in a manner that protects laboratory personnel, the community, and the environment, reinforcing a culture of safety and responsibility.
Part 1: Hazard Identification and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This initial characterization is not merely a formality; it is the foundation upon which all subsequent safety and handling decisions are built. This compound (CAS No. 6634-87-3) is classified with specific hazard warnings that mandate its treatment as regulated hazardous waste.
Key Hazard Information:
Based on the Globally Harmonized System (GHS), this compound presents multiple health hazards.[2] These classifications necessitate that it is never disposed of via standard laboratory drains or in general solid waste.
| Hazard Statement Code | Classification | Description of Hazard |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| H319 | Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[2][3] |
| H335 | STOT - Single Exposure (Category 3) | May cause respiratory irritation. |
This data underscores the necessity of treating this compound as a hazardous chemical, requiring a dedicated and controlled waste stream.
Part 2: Regulatory Imperatives: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by a stringent regulatory framework established primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates a "cradle-to-grave" approach for hazardous waste management.[4][5] This means that the generator of the waste—your laboratory—is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[4][6]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[7][8] This plan must include specific procedures for the safe handling and disposal of hazardous chemicals, ensuring employee protection.[7][9]
Compliance with these regulations is not optional; it is a legal and ethical obligation. The procedures outlined below are designed to meet and exceed these standards.
Part 3: Standard Operating Protocol for Disposal
This protocol provides a systematic, step-by-step methodology for the safe segregation, containment, and disposal of this compound waste.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. The rationale is to create a barrier between the researcher and the hazardous material, mitigating risks of skin contact, eye irritation, and inhalation.
-
Hand Protection: Wear nitrile rubber gloves. Ensure they are compatible with the solvents used.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of powders or vapors.[10]
Step 2: Waste Segregation
The principle of segregation is fundamental to preventing unintended and potentially dangerous chemical reactions in a waste container.[11]
-
Dedicated Waste Stream: Establish a dedicated waste container specifically for this compound and materials contaminated with it.
-
Avoid Commingling: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, unless the compatibility has been verified.
Step 3: Proper Waste Containerization
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.[11]
-
For Solid Waste (e.g., residual powder, contaminated weigh boats, gloves, paper towels):
-
Use a sealable, durable polyethylene (or other compatible plastic) container with a wide mouth for easy access.
-
Ensure the container is clearly labeled "Hazardous Waste."
-
-
For Liquid Waste (e.g., solutions containing the compound):
-
Use a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle with a screw cap).
-
Never fill a liquid waste container more than 80% full to allow for vapor expansion.
-
Step 4: Comprehensive Waste Labeling
Accurate labeling is a regulatory requirement and a critical communication tool for safety personnel and waste handlers.[7][12]
-
Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics: "Toxic," "Irritant."
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
Part 4: Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spill (Contained within a Fume Hood):
-
Ensure PPE is worn.
-
Absorb liquids with a chemical absorbent pad or vermiculite. For solids, gently cover with an absorbent to prevent aerosolization.
-
Carefully sweep or wipe the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., ethanol, acetone), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a Fume Hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Prevent entry into the affected area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Ingestion or Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
-
Part 5: Disposal Workflow and Decision Logic
The following diagram illustrates the logical workflow from the point of waste generation to its final removal from the laboratory. This process ensures that every step is deliberate and compliant.
Caption: Decision workflow for compliant disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of accurate hazard characterization, regulatory compliance, and the systematic protocols outlined in this guide, researchers can ensure they are not only advancing science but also upholding their commitment to safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may impose additional requirements.
References
- Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 17-42.
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]
-
Zhang, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5538. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]
- Patel, A. D., et al. (2023). Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. World Journal of Pharmaceutical Research, 12(14), 1045-1057.
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
-
PubChem. 2-(4-Aminophenyl)benzothiazole - GHS Classification. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Appendix A: OSHA Laboratory Standard. The National Academies Press. Available at: [Link]
-
Synerzine. Safety Data Sheet - Benzothiazole. Available at: [Link]
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]
-
Henkel. Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Available at: [Link]
-
US Bio-Clean. OSHA Compliance For Laboratories. Available at: [Link]
-
University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Available at: [Link]
- Leong, P. A., et al. (2018). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences, 22(5), 746-753.
-
American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]
-
OSHA Training. Occupational Exposure to Hazardous Chemicals in Laboratories. Available at: [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. EHRS. Available at: [Link]
- Filatov, A. S., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. International Journal of Molecular Sciences, 23(19), 11849.
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? YouTube. Available at: [Link]
-
PubChem. 2-Amino-4-phenylthiazole - GHS Classification. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 2-(4-Aminophenyl)benzothiazole | C13H10N2S | CID 234475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. google.com [google.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Navigating the Synthesis Landscape: A Guide to Safely Handling Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who are at the forefront of discovery. This guide provides essential, immediate safety and logistical information for handling Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine, a member of the benzothiazole and aromatic amine chemical classes. As a Senior Application Scientist, my aim is to provide a narrative that is not only procedurally sound but also instills a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive safety and building trust in our shared commitment to scientific integrity.
Understanding the Hazard Profile: A Synthesis of Benzothiazole and Aromatic Amine Risks
This compound is a compound for which a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative approach grounded in the known hazards of its constituent chemical classes is paramount. This molecule combines the benzothiazole core with an aromatic amine moiety, each presenting a distinct set of potential hazards.
Benzothiazole Derivatives: This class of compounds is known to present a range of health hazards. General toxicological information suggests that benzothiazoles can be toxic if swallowed or in contact with skin, harmful if inhaled, and cause serious eye irritation.[1] Prolonged or repeated exposure may lead to organ damage.[1] Furthermore, some benzothiazole derivatives have been identified as dermal sensitizers and respiratory tract irritants.[1] Studies on related compounds have also pointed to potential carcinogenic and genotoxic effects.[1]
Aromatic Amines: Aromatic amines are a well-documented class of compounds with significant health risks. A primary concern is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[2] Many aromatic amines are also classified as suspected or known carcinogens. Dermal contact is a significant route of exposure, and some can be readily absorbed through the skin.[2]
Given this combined risk profile, this compound should be handled as a substance that is potentially toxic via ingestion, inhalation, and dermal contact, is a severe eye irritant, a potential skin sensitizer, and may have long-term health effects, including carcinogenicity.
The Core of Safety: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound, with an emphasis on the rationale for each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove is recommended. Nitrile provides good general chemical resistance and dexterity for fine tasks. Butyl rubber and Viton™ offer superior protection against aromatic amines and other challenging organic compounds. The outer glove should be removed immediately upon any suspected contamination. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield worn over the goggles is required when there is a risk of splashes or when handling larger quantities of the material. This provides an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat with long sleeves and a fully fastened front is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | All handling of the solid compound or solutions should be performed within a certified chemical fume hood . If there is a potential for airborne dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required. Fit testing and proper training are essential for respirator use. |
| Foot Protection | Closed-toe, non-perforated shoes made of a chemically resistant material are mandatory. Disposable shoe covers should be considered when working with larger quantities or in areas with a higher risk of spills. |
Engineering Controls: Your First Line of Defense
While PPE is essential, engineering controls are designed to minimize hazards at their source. For this compound, the following engineering controls are critical:
-
Chemical Fume Hood: All weighing, transferring, and reaction setups involving this compound must be conducted in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute. This is the primary method for preventing inhalation exposure.
-
Ventilated Enclosures: For weighing small quantities of the solid, a ventilated balance enclosure can provide an additional layer of protection against the inhalation of fine powders.
-
Glove Boxes: For highly sensitive or hazardous operations, the use of a glove box can provide a completely isolated environment for handling the compound.
Safe Handling and Operational Plan: A Step-by-Step Approach
A well-defined operational plan is crucial for minimizing the risk of exposure and accidents. The following workflow provides a procedural guide for handling this compound.
A logical workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the consequences of an accidental spill or exposure.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills (<100 mL of a dilute solution or a few grams of solid) that you are trained and equipped to handle, proceed with the cleanup. For larger spills, or if you are unsure, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Neutralize and Absorb: For spills of solutions, absorb the material with an inert absorbent.
-
Collect and Dispose: Carefully collect the absorbed material and contaminated debris into a labeled, sealed waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your supervisor and your institution's environmental health and safety department.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal: A Compliant and Responsible Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
A clear plan for the segregation and disposal of hazardous waste.
Key Disposal Principles:
-
Segregation: Keep all waste containing this compound separate from other waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Containment: Waste containers must be kept closed and in good condition.
-
Collection: Follow your institution's procedures for the collection of hazardous waste by the environmental health and safety department.
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like this compound is a cornerstone of ethical and successful scientific research. By understanding the potential hazards, diligently using appropriate personal protective equipment and engineering controls, and adhering to established safety protocols, researchers can confidently advance their work while prioritizing their well-being. This guide serves as a foundational resource, but it is the continuous commitment to a culture of safety within each laboratory that will ultimately ensure the protection of all personnel.
References
-
Synerzine. (2019-02-15). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Aniline. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
- Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Flavonoids and phenolic acids: Role and biochemical activity in plants and human. Journal of Medicinal Plants Research, 5(31), 6697-6703.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7760, Aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Aniline (CASRN 62-53-3). Integrated Risk Information System (IRIS). Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazard Assessment in Research Laboratories. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2019). Medical Management Guidelines for Aniline. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
